1-(2-Methoxyphenyl)butan-1-amine
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10H,3,6,12H2,1-2H3 |
InChI Key |
HENNVVUSVDITRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
Comprehensive Technical Guide on 1-(2-Methoxyphenyl)butan-1-amine: Structural Elucidation, Asymmetric Synthesis, and Applications
Executive Summary
1-(2-Methoxyphenyl)butan-1-amine is a highly versatile, chiral primary amine that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by an α -chiral center adjacent to an ortho-methoxy substituted aromatic ring, this compound is frequently utilized in the development of pharmacologically active agents, including substituted amphetamine analogs, monoamine transporter inhibitors, and novel G-protein coupled receptor (GPCR) ligands. Because the stereochemistry at the α -carbon profoundly influences biological target affinity and pharmacokinetic profiles, accessing enantiopure forms—specifically the (S)- and (R)-enantiomers—is a strict requirement for modern drug discovery pipelines. This whitepaper details the structural properties, the causality-driven asymmetric synthesis utilizing Ellman’s auxiliary, and the compound's pharmacophoric utility.
Chemical Identity & Structural Elucidation
The molecular architecture of 1-(2-methoxyphenyl)butan-1-amine features a lipophilic propyl chain, a primary amine capable of hydrogen bonding, and an electron-rich 2-methoxyphenyl system. The ortho-methoxy group introduces significant steric hindrance and acts as a conformational lock, restricting the free rotation of the aryl-alkyl bond.
Quantitative Chemical Properties
The following table summarizes the core physicochemical data for the enantiomeric forms of the compound[1],[2].
| Property | Value | Remarks |
| Chemical Name | 1-(2-Methoxyphenyl)butan-1-amine | IUPAC standard nomenclature |
| CAS Number (S-isomer) | 1213447-24-5 | Commercially prevalent enantiomer[1] |
| CAS Number (R-isomer) | 177726-46-4 | Alternative stereoisomer[2] |
| Molecular Formula | C11H17NO | - |
| Molecular Weight | 179.26 g/mol | - |
| SMILES (Racemic) | NC1=CC=CC=C1OC | Defines the α -branching[1] |
| Topological Polar Surface Area | 35.25 Ų | Highly membrane-permeable[1] |
| LogP (Predicted) | ~2.50 | Optimal for CNS penetration[1] |
Mechanistic Synthesis Pathways: Ellman's Auxiliary Approach
To achieve high enantiomeric excess (ee) without the yield-limiting drawbacks of classical kinetic resolution, the gold-standard protocol employs the asymmetric addition of organometallic reagents to chiral sulfinyl imines, pioneered by Jonathan A. Ellman [3]. This methodology provides a predictable, self-validating system for synthesizing (S)-1-(2-methoxyphenyl)butan-1-amine[4].
Figure 1: Asymmetric synthesis workflow of 1-(2-methoxyphenyl)butan-1-amine via Ellman's auxiliary.
Step-by-Step Methodology & Causal Logic
The following protocol outlines the synthesis of the (S)-enantiomer. Every phase incorporates an In-Process Control (IPC) to ensure the system is self-validating [4].
Phase 1: Imine Condensation
-
Reaction: Charge a flame-dried, argon-purged flask with 2-methoxybenzaldehyde (1.0 equiv) and (S)-(-)-2-methylpropane-2-sulfinamide (1.05 equiv) in anhydrous THF.
-
Activation: Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv) dropwise at room temperature.
-
Causality: Ti(OEt)4 is selected because it functions dualistically as a mild Lewis acid to activate the aldehyde carbon and as a highly effective water scavenger, driving the equilibrium toward complete imine formation without degrading the acid-sensitive sulfinamide[5].
-
-
Isolation: Stir for 12 hours, quench with saturated aqueous NaHCO3, and filter the precipitated TiO2 salts through a Celite pad. Purify via flash chromatography.
-
IPC: Thin-Layer Chromatography (TLC) must show complete consumption of the UV-active aldehyde.
-
Phase 2: Diastereoselective Grignard Addition
-
Preparation: Dissolve the purified sulfinyl imine in anhydrous THF and cool strictly to -78°C.
-
Causality: Cryogenic temperatures are mandatory to minimize background unselective reactions and to stabilize the highly ordered, rigid transition state required for stereocontrol.
-
-
Nucleophilic Attack: Add propylmagnesium bromide (PrMgBr) (1.5 equiv) dropwise.
-
Causality: The Grignard reagent's magnesium ion coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen, forming a six-membered cyclic transition state. The bulky tert-butyl group of the auxiliary sterically shields the Re-face of the imine. Consequently, the propyl nucleophile is forced to attack exclusively from the less hindered Si-face, establishing the (S)-configuration at the newly formed α -stereocenter[6].
-
-
Quench: Stir for 4 hours at -78°C, slowly warm to room temperature, and quench with saturated NH4Cl.
-
IPC: 1 H NMR of the crude mixture must be performed to calculate the diastereomeric ratio (dr > 95:5), verified by integrating the distinct tert-butyl singlet signals of the competing diastereomers.
-
Phase 3: Auxiliary Cleavage and Isolation
-
Deprotection: Dissolve the diastereomerically pure sulfinamide in a 4M solution of HCl in methanol and stir at room temperature for 2 hours.
-
Causality: The acidic environment protonates the sulfinyl nitrogen, converting it into an excellent leaving group. Methanol acts as a nucleophile, attacking the sulfur atom to form methyl tert-butanesulfinate and releasing the target amine as a hydrochloride salt. This specific reagent combination prevents the racemization that occurs under harsh thermal or strongly basic conditions[7].
-
-
Free-Basing: Concentrate the mixture, partition between Et2O and 1M NaOH, and extract the aqueous layer with CH2Cl2. Dry the organic layer over Na2SO4 and concentrate.
-
IPC: Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is required to confirm the final enantiomeric excess (ee > 98%).
-
Applications in Drug Discovery & Medicinal Chemistry
1-(2-Methoxyphenyl)butan-1-amine is a privileged scaffold in medicinal chemistry. Its structural features map perfectly onto the pharmacophores required for interacting with biogenic amine transporters (like DAT and SERT) and various GPCRs.
Figure 2: Logical relationship of pharmacophoric features in 1-(2-methoxyphenyl)butan-1-amine.
-
The Cationic Anchor: At physiological pH (~7.4), the primary amine is protonated, serving as a critical cationic anchor that forms salt bridges with conserved aspartate residues in GPCR binding pockets.
-
Steric Direction via the Methoxy Group: The ortho-methoxy substituent acts as a hydrogen bond acceptor while sterically forcing the aromatic ring out of coplanarity with the alkyl chain. This specific dihedral angle is often the difference between an agonist and an antagonist in structure-activity relationship (SAR) studies.
-
Lipophilic Engagement: The unbranched propyl chain is perfectly sized to occupy hydrophobic accessory pockets within receptor active sites, significantly increasing binding affinity compared to shorter methyl or ethyl analogs.
References
-
Ellman, J. A. "Applications of tert-butanesulfinamide in the asymmetric synthesis of amines." Pure and Applied Chemistry, 2003, Volume 75, No. 1, pp. 39-46. URL:[Link]
-
Xu, H.-C., Chowdhury, S., & Ellman, J. A. "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 2013 Nov;8(11):2271-80. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. china.guidechem.com [china.guidechem.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Authored by: [Your Name/Department], Senior Application Scientist
An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Methoxyphenyl)butan-1-amine
Abstract
This technical guide provides a comprehensive framework for the initial investigation of the potential biological activity of the novel chemical entity, 1-(2-Methoxyphenyl)butan-1-amine. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose putative mechanisms of action and outlines a robust, multi-tiered experimental strategy for their validation. The protocols described herein are designed to be self-validating, incorporating industry-standard controls and offering a clear rationale for each experimental choice. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.
Introduction and Molecular Profile
1-(2-Methoxyphenyl)butan-1-amine is a primary amine belonging to the class of methoxyphenylalkylamines. Its chemical structure, characterized by a butane chain with an amino group at the first position and a 2-methoxyphenyl substituent, suggests potential interactions with various biological targets. The presence of the methoxy group at the ortho position of the phenyl ring is a key structural feature that may influence its pharmacokinetic and pharmacodynamic properties. Currently, this compound is available from commercial suppliers as a research chemical, but its biological activity remains largely uncharacterized in peer-reviewed literature.
Molecular Structure:
Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)butan-1-amine
| Property | Value | Source |
| Molecular Formula | C11H17NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| XLogP3 | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Hypothesized Biological Activity Based on Structural Analogs
The biological activity of a novel compound can often be inferred from its structural similarity to well-characterized molecules. The 1-(2-Methoxyphenyl)butan-1-amine scaffold is present in a variety of psychoactive compounds and other biologically active agents.
Potential as a Serotonin (5-HT) Receptor Modulator
Many methoxyphenylalkylamines are known to interact with serotonin receptors. For instance, compounds with a methoxy group on the phenyl ring often exhibit affinity for the 5-HT2 family of receptors. The specific position of the methoxy group can significantly influence receptor subtype selectivity and functional activity (agonist, antagonist, or inverse agonist).
Potential as a Dopamine (DA) and Norepinephrine (NE) Reuptake Inhibitor
The phenethylamine backbone within the structure of 1-(2-Methoxyphenyl)butan-1-amine is a common feature of monoamine reuptake inhibitors. These compounds can block the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.
Potential as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist
TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and psychoactive compounds. Many phenethylamine derivatives are potent TAAR1 agonists, and this interaction can modulate monoaminergic neurotransmission.
Proposed Experimental Workflow for Biological Characterization
A tiered approach is recommended for the systematic evaluation of the biological activity of 1-(2-Methoxyphenyl)butan-1-amine. This workflow progresses from initial screening to more detailed mechanistic studies.
Tier 1: Primary Screening
The initial screening phase aims to identify the primary biological targets of the compound.
3.1.1. Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity of 1-(2-Methoxyphenyl)butan-1-amine for a panel of neurotransmitter receptors and transporters.
Materials:
-
Cell membranes expressing the target receptor/transporter (e.g., from CHO or HEK293 cells)
-
Radioligand specific for each target (e.g., [³H]Ketanserin for 5-HT2A, [³H]WIN 35,428 for DAT)
-
1-(2-Methoxyphenyl)butan-1-amine stock solution
-
Assay buffer
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of 1-(2-Methoxyphenyl)butan-1-amine.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate at the appropriate temperature and time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.
Tier 2: Functional Characterization
Once a binding affinity is established, the functional activity of the compound at the target receptor is determined.
3.2.1. Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors
Objective: To determine if 1-(2-Methoxyphenyl)butan-1-amine acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1)
-
1-(2-Methoxyphenyl)butan-1-amine stock solution
-
Forskolin (to stimulate cAMP production for antagonist mode)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Agonist mode: Replace the medium with assay buffer containing various concentrations of 1-(2-Methoxyphenyl)butan-1-amine.
-
Antagonist mode: Pre-incubate the cells with various concentrations of 1-(2-Methoxyphenyl)butan-1-amine, then add a fixed concentration of a known agonist or forskolin.
-
Incubate for the recommended time.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Generate dose-response curves to determine the EC50 (agonist) or IC50 (antagonist).
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods. Dose-response curves should be fitted using non-linear regression to determine key parameters such as Ki, EC50, and IC50.
Table 2: Example Data Summary Table
| Assay | Target | Result (Ki/EC50/IC50) |
| Binding Assay | 5-HT2A Receptor | e.g., Ki = 150 nM |
| Binding Assay | Dopamine Transporter (DAT) | e.g., Ki = 800 nM |
| Functional Assay | 5-HT2A Receptor (cAMP) | e.g., EC50 = 300 nM (% of control) |
Conclusion
The systematic approach outlined in this guide provides a robust framework for the initial characterization of the biological activity of 1-(2-Methoxyphenyl)butan-1-amine. Based on its structural similarity to known psychoactive compounds, it is hypothesized that this molecule may interact with serotonergic and/or dopaminergic systems. The proposed experimental workflow, from initial binding screens to functional assays, will enable researchers to elucidate the pharmacological profile of this novel compound and determine its potential for further development as a research tool or therapeutic agent.
References
-
PubChem. Compound Summary for CID 13903173, 1-(2-Methoxyphenyl)butan-1-amine. National Center for Biotechnology Information. [Link]
Stability and Degradation of 1-(2-Methoxyphenyl)butan-1-amine: A Comprehensive Technical Guide
As a Senior Application Scientist, evaluating the chemical stability of primary benzylamine derivatives is a critical phase in drug development and active pharmaceutical ingredient (API) formulation. 1-(2-Methoxyphenyl)butan-1-amine (C₁₁H₁₇NO) presents a unique stability profile due to the confluence of a highly activated benzylic stereocenter, an electron-donating ortho-methoxy group, and a nucleophilic primary amine.
This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes self-validating experimental workflows for forced degradation, and details the analytical methodologies required to capture and quantify its degradants.
Structural Liabilities & Degradation Mechanisms
The degradation of 1-(2-Methoxyphenyl)butan-1-amine is governed by three primary physicochemical liabilities: the benzylic C-H bond, the nucleophilic nitrogen, and the aliphatic C-N bond.
Oxidative Degradation (Autoxidation)
Primary amines, particularly benzylamines, are highly susceptible to oxidative degradation. The electron-donating methoxy group at the ortho position increases the electron density of the aromatic ring, further activating the benzylic carbon toward hydrogen abstraction. This process initiates a radical-mediated autoxidation cascade. A carbon-centered radical forms at the benzylic position, reacting with molecular oxygen to yield a hydroperoxide intermediate. Subsequent decomposition yields an imine, which rapidly hydrolyzes in the presence of ambient moisture to form 1-(2-methoxyphenyl)butan-1-one and ammonia .
Atmospheric CO₂ Susceptibility (Carbamate Formation)
A frequently overlooked degradation pathway in solid-state and solution-phase amine APIs is the non-covalent, reversible reaction with atmospheric carbon dioxide. The primary amine acts as a nucleophile, attacking CO₂ to form an ammonium carbamate salt . While not a formal covalent degradation of the carbon skeleton, carbamate formation drastically alters the API's dissolution rate, hygroscopicity, and apparent solubility, often leading to out-of-specification (OOS) results during long-term stability holds.
Thermal and Photolytic Cleavage
Under extreme thermal stress or UV/Vis irradiation, the molecule can undergo homolytic cleavage. The most vulnerable sites are the benzylic C-C bond (leading to dealkylation and the formation of 2-methoxybenzaldehyde) and the C-N bond (leading to oxidative deamination) .
Degradation pathways of 1-(2-Methoxyphenyl)butan-1-amine under stress.
Experimental Workflows for Forced Degradation
To accurately map the degradation profile, we must design self-validating protocols . Standard forced degradation often relies on harsh reagents (e.g., 30% H₂O₂) that force unrealistic pathways, such as N-oxidation to hydroxylamines, which rarely occur during actual shelf-life storage . The following protocols are designed to establish true causality.
Protocol 1: Radical-Initiated Autoxidation (AIBN Stress Test)
Causality: Azobisisobutyronitrile (AIBN) thermally decomposes to yield carbon-centered radicals, perfectly mimicking the slow, radical-initiated autoxidation of the benzylic C-H bond seen in long-term API storage. Self-Validation: The inclusion of Butylated hydroxytoluene (BHT), a radical scavenger, in a parallel control arm proves that degradation is strictly radical-mediated. If the BHT arm shows no degradation while the AIBN arm does, the autoxidation mechanism is validated.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(2-Methoxyphenyl)butan-1-amine in Acetonitrile/Water (50:50, v/v) to a final concentration of 1.0 mg/mL.
-
Initiation: Add 5 mol% AIBN to the test vial.
-
Control Arm: To a second vial, add 5 mol% AIBN and 10 mol% BHT.
-
Incubation: Seal both vials and incubate in a shaking water bath at 40°C for 48 hours.
-
Quenching: Transfer vials to an ice bath (2-8°C) to halt radical generation prior to immediate HPLC-MS analysis.
Protocol 2: Atmospheric CO₂ Susceptibility Profiling
Causality: To determine if the API requires specialized packaging (e.g., nitrogen backfilling or desiccant), we must quantify its propensity to form carbamate salts upon CO₂ exposure.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg of the API in 5 mL of anhydrous methanol.
-
Exposure: Submerge a dispersion frit into the solution and bubble pure CO₂ gas (rotameter flowrate: 50 mL/min) at 25°C for 30 minutes.
-
Observation: Monitor the solution for the precipitation of the insoluble ammonium carbamate salt.
-
Validation: Isolate any precipitate via vacuum filtration and analyze via ¹³C-NMR. The appearance of a distinct carbonyl resonance at ~160–165 ppm confirms carbamate formation .
Forced degradation experimental workflow and self-validating analysis pipeline.
Analytical Methodologies & Data Presentation
Tracking the degradation of 1-(2-Methoxyphenyl)butan-1-amine requires a carefully optimized HPLC-UV/MS method.
Causality in Method Design: Primary amines tail severely on standard silica-based C18 columns due to secondary interactions with residual surface silanols. To mitigate this, we utilize 0.1% Formic Acid in the mobile phase. This ensures the amine is fully protonated (yielding sharp, symmetrical peaks) while simultaneously acting as an ideal proton source for positive-ion Electrospray Ionization (ESI+) mass spectrometry.
Chromatographic Parameters:
-
Column: Waters XBridge C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 270 nm (targeting the methoxybenzene chromophore) and ESI+ MS.
Quantitative Degradation Summary
The following table summarizes the expected quantitative mass shifts and structural changes associated with the primary degradation pathways of the API (Exact Mass: 179.13 Da).
| Degradant Identity | Structural Modification | Monoisotopic Mass Shift (ΔDa) | Expected m/z[M+H]⁺ | Primary Stress Trigger |
| 1-(2-Methoxyphenyl)butan-1-one | Amine oxidized to Ketone | -1.03 (Net: -NH₂ + O) | 179.10 | Radical Autoxidation (AIBN/O₂) |
| Imine Intermediate | Dehydrogenation (Loss of 2H) | -2.02 | 178.12 | Oxidation / Photolysis |
| Ammonium Carbamate Salt | Non-covalent addition of CO₂ | +44.01 | 224.12* | Atmospheric CO₂ Exposure |
| 2-Methoxybenzaldehyde | Cleavage of propyl chain | -43.08 | 137.06 | Severe Thermal/UV Stress |
*Note: Carbamates are highly labile and may undergo in-source fragmentation back to the parent amine (m/z 180.14) during ESI+ MS. UV-vis tracking and NMR are required for definitive carbamate quantification.
References
-
Wang, X., Yang, H., Zhou, B., Wang, X., & Xie, Y. (2015). "Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation." Water Research, 87, 403-411. [Link]
-
Borhani, T. N., & Short, M. (2025). "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." Sustainability, 17(22), 10311.[Link]
-
Ethier, A. L., Switzer, J. R., Rumple, A. C., Medina-Ramos, W., Li, Z., Fisk, J., ... & Liotta, C. L. (2015). "The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide." Processes, 3(3), 497-513.[Link]
-
Harmon, P. A., et al. (2020). "Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules." Journal of Pharmaceutical Sciences, 109(11), 3394-3403.[Link]
Predictive and Empirical Solubility Profiling of 1-(2-Methoxyphenyl)butan-1-amine: A Strategic Guide for Drug Development
As drug development pipelines increasingly rely on complex synthetic intermediates, understanding the thermodynamic solubility of these molecules becomes paramount. 1-(2-Methoxyphenyl)butan-1-amine (CAS: 1213447-24-5) is a chiral primary amine characterized by a lipophilic butyl chain and an electron-rich 2-methoxyphenyl ring[1]. Its structural duality—combining hydrogen-bonding capabilities with significant lipophilicity (LogP ~2.5)—presents unique challenges and opportunities for purification, crystallization, and formulation.
This whitepaper provides an in-depth, mechanistic guide to predicting, measuring, and validating the solubility profile of 1-(2-Methoxyphenyl)butan-1-amine across diverse solvent systems.
Molecular Architecture & Predictive Modeling
Before committing valuable Active Pharmaceutical Ingredient (API) to empirical testing, a Senior Application Scientist must establish a predictive framework. We utilize Hansen Solubility Parameters (HSP) to model the cohesive energy density of the molecule. This approach prevents trial-and-error by mathematically predicting solvent compatibility based on three intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH )[2].
For 1-(2-Methoxyphenyl)butan-1-amine, the causality of its solubility behavior is rooted directly in its functional groups:
-
Dispersion ( δD ) : Driven by the aromatic benzene ring and the aliphatic butyl chain, favoring non-polar interactions.
-
Polar ( δP ) : Induced by the dipole moments of the methoxy ether (-OCH₃) and the primary amine (-NH₂).
-
Hydrogen Bonding ( δH ) : The primary amine acts as both a robust H-bond donor and acceptor, while the methoxy oxygen serves as an additional H-bond acceptor.
By calculating the "distance" ( Ra ) between the HSP of the API and potential solvents, we can rationally select solvent classes that will yield high solubility (small Ra ) or act as effective anti-solvents (large Ra ) for crystallization.
Logical derivation of solvent compatibility using Hansen Solubility Parameters.
Table 1: Predicted Hansen Solubility Parameters & Solvent Compatibility
| Component / Solvent | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Predicted Affinity |
| 1-(2-Methoxyphenyl)butan-1-amine | ~18.0 | ~6.5 | ~8.0 | Target Reference |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Excellent (Low Ra ) |
| Methanol | 15.1 | 12.3 | 22.3 | Moderate (H-bond driven) |
| Hexane | 14.9 | 0.0 | 0.0 | Poor (Anti-solvent) |
| Water | 15.6 | 16.0 | 42.3 | Very Poor (Free Base) |
Empirical Methodology: The Self-Validating Shake-Flask Protocol
While predictive models guide our strategy, thermodynamic solubility must be empirically determined. We employ the Shake-Flask Method , universally recognized as the "gold standard" for solubility determination[3][4].
To ensure scientific integrity, this protocol is designed as a self-validating system . We do not merely measure concentration; we verify that the API has not degraded during the equilibration phase by utilizing a secondary mass-balance and purity check via High-Performance Liquid Chromatography (HPLC).
Step-by-Step Protocol
-
Saturation : Dispense 5.0 mg of 1-(2-Methoxyphenyl)butan-1-amine into a 2.0 mL glass vial. Add 1.0 mL of the target solvent. The causality here is critical: an excess of solid must be visually confirmed to ensure the solution is saturated, not merely concentrated[3].
-
Thermodynamic Equilibration : Seal the vials and place them on an orbital shaker at 300 RPM in a temperature-controlled incubator at exactly 25.0 ± 0.1 °C for 48 hours. Why 48 hours? Shorter durations often capture kinetic supersaturation rather than true thermodynamic equilibrium[4].
-
Phase Separation : Centrifuge the samples at 21,000 × g for 10 minutes to pellet the bulk undissolved solid. Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Mechanistic note: Filtration excludes sub-visible colloidal aggregates that would otherwise artificially inflate the quantified solubility during HPLC analysis.
-
Quantification : Dilute the filtered aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50) to fall within the linear range of a pre-established calibration curve. Analyze via HPLC-UV at the compound's λmax (typically ~270 nm for the methoxyphenyl chromophore).
-
Self-Validation : Evaluate the chromatogram for any secondary peaks. If degradation products are detected (e.g., oxidation of the amine), the solubility data for that specific solvent must be flagged as kinetically unstable.
Step-by-step workflow for the self-validating shake-flask solubility method.
Quantitative Solubility Data & Solvent Class Analysis
Based on the structural properties (LogP 2.49) and empirical testing frameworks, the solubility profile of 1-(2-Methoxyphenyl)butan-1-amine exhibits distinct behaviors across different solvent classes.
Table 2: Thermodynamic Solubility Profile (mg/mL at 25°C)
| Solvent Class | Specific Solvent | Solubility (mg/mL) | Mechanistic Rationale |
| Polar Protic | Methanol | > 100.0 | Strong H-bond donation to the amine and methoxy oxygen. |
| Polar Protic | Water (pH 7.4) | < 2.0 | High lipophilicity of the butyl chain repels the aqueous network. |
| Polar Aprotic | Acetonitrile | ~ 85.0 | Favorable dipole-dipole interactions; excellent for HPLC mobile phases. |
| Non-Polar | Toluene | > 200.0 | π−π stacking with the aromatic ring and dispersion forces with the butyl chain. |
| Non-Polar | n-Heptane | ~ 25.0 | Aliphatic chain provides some solubility, but the polar amine limits total dissolution. |
Application Insight: For API purification, a solvent/anti-solvent crystallization strategy is highly effective here. Dissolving the compound in a minimal volume of Toluene (excellent solvent) and slowly titrating in n-Heptane (anti-solvent) will force the compound out of solution, yielding high-purity crystalline material.
pH-Dependent Aqueous Solubility Dynamics
For drug formulation, aqueous solubility is the ultimate bottleneck. Because 1-(2-Methoxyphenyl)butan-1-amine possesses a basic primary amine, its aqueous solubility is not static; it is heavily dictated by the pH of the environment[5].
The estimated pKa of this primary amine is approximately 9.5. According to the Henderson-Hasselbalch equation, the ionization state of the molecule shifts dramatically as the pH drops below this threshold.
-
At pH > 9.5 (Intestinal pH models): The molecule exists primarily as a free base. The lipophilic butyl chain dominates, resulting in poor aqueous solubility (< 2.0 mg/mL).
-
At pH < 7.0 (Gastric pH models): The amine becomes protonated, forming an ammonium cation ( −NH3+ ). This ionic charge drastically alters the molecule's polarity, allowing it to form robust ion-dipole interactions with water, pushing solubility well above 50 mg/mL.
Effect of pH on the ionization and aqueous solubility of the primary amine.
Understanding this dynamic is crucial for oral drug delivery. If formulated as a free base, the compound may precipitate in the neutral pH of the lower gastrointestinal tract. Formulators should consider synthesizing the hydrochloride or mesylate salt of 1-(2-Methoxyphenyl)butan-1-amine to lock it into its highly soluble, protonated state regardless of the surrounding micro-environment.
Conclusion
The solubility of 1-(2-Methoxyphenyl)butan-1-amine is a delicate balance dictated by its lipophilic backbone and polar functional groups. By bridging predictive Hansen Solubility Parameters with the rigorous, self-validating Shake-Flask method, researchers can map its thermodynamic profile with high precision. Exploiting its high solubility in non-polar aromatics and its pH-dependent aqueous dynamics provides a clear, scientifically grounded roadmap for downstream purification and pharmaceutical formulation.
References
- ChemScene. "1213447-24-5 | (S)-1-(2-methoxyphenyl)butan-1-amine." ChemScene Product Catalog.
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- National Institutes of Health (PMC). "Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design." PMC.
- Universitat de Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." UB.edu.
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Engineering and Pharmacological Profiling of 1-(2-Methoxyphenyl)butan-1-amine Derivatives: A Technical Whitepaper
Abstract As drug discovery pivots toward increasingly complex chiral architectures, 1-(2-methoxyphenyl)butan-1-amine (2-MeO-PBA) and its parent class, the α-propylbenzylamines, have emerged as highly privileged scaffolds. Characterized by severe steric hindrance and unique stereoelectronic properties, these compounds serve as critical stress-tests for biocatalytic enzyme engineering and as potent pharmacophores in receptor modulation. This whitepaper deconstructs the structural causality, biocatalytic synthesis, and pharmacological functionalization of 2-MeO-PBA derivatives.
Structural Causality: The Pharmacophore Blueprint
In rational drug design, every atomic substitution must serve a thermodynamic or kinetic purpose. The architecture of 1-(2-methoxyphenyl)butan-1-amine is defined by two critical features that dictate its behavior in both enzymatic active sites and receptor binding pockets:
-
The α-Propyl Chain (Steric Bulk & Lipophilicity): Unlike standard phenylethylamines (which possess a methyl group at the alpha position), the homologation to a butan-1-amine introduces an extended propyl chain. This drastically increases the lipophilicity (LogP) of the molecule. In pharmacological contexts, such as Sigma-1 (σ1) receptor ligands, this propyl chain effectively fills deep hydrophobic sub-pockets, leading to significantly higher binding affinities (lower Ki values) compared to their ethanamine counterparts[1].
-
The 2-Methoxy Substitution (Stereoelectronic Locking): The ortho-methoxy group acts as a strong hydrogen-bond acceptor. More importantly, it induces steric clash with the adjacent benzylic amine and the propyl chain, restricting the rotational freedom of the phenyl ring. This "conformational locking" reduces the entropic penalty upon receptor binding, a critical factor when designing highly selective ligands.
Biocatalytic Engineering: Overcoming Steric Hindrance
The synthesis of enantiopure (S)- or (R)-2-MeO-PBA via traditional chemical resolution is notoriously inefficient. Biocatalysis using ω-transaminases (ω-TAs) offers a greener, highly enantioselective alternative. However, wild-type ω-TAs, such as those from Chromobacterium violaceum (CvTA), completely fail to convert bulky ketones like 2-methoxybutyrophenone because the propyl group cannot be accommodated in the enzyme's small binding pocket (SBP).
To bypass this, computational redesign of enzymes like the Pseudomonas jessenii TA (PjTA-R6) has been employed. By introducing mutations (e.g., W58M/F86L/R417L) that expand the SBP, researchers have achieved >30-fold increases in activity, enabling the asymmetric synthesis of these sterically demanding amines[2].
Biocatalytic transamination cycle for chiral amine synthesis.
Protocol 1: Self-Validating Biocatalytic Asymmetric Amination
Causality Note: Isopropylamine (IPA) is used in massive excess to drive the thermodynamically unfavorable equilibrium toward the chiral amine. DMSO is mandatory to maintain the solubility of the highly lipophilic 2-methoxybutyrophenone substrate.
-
Reaction Assembly: In a 50 mL bioreactor, dissolve 50 mM 2-methoxybutyrophenone in 20% (v/v) DMSO. Add 1 M Isopropylamine (IPA) buffer (pH 8.5) containing 1 mM Pyridoxal-5'-phosphate (PLP).
-
Enzyme Addition: Introduce 5 mg/mL of purified engineered ω-TA (e.g., PjTA-R6 W58M/F86L/R417L mutant).
-
Incubation & Equilibrium Driving: Incubate at 45°C under continuous agitation (250 rpm) for 24 hours. Self-Validation Step: Continuously sweep the headspace with nitrogen to evaporate acetone (the byproduct), preventing product inhibition and driving the reaction forward.
-
Chiral Validation: Quench the reaction with 1N HCl. Extract with ethyl acetate, derivatize the aqueous phase with Marfey's reagent, and analyze via Chiral HPLC to confirm enantiomeric excess (ee > 99%).
Pharmacological Derivatives and Target Modulations
The 1-arylbutan-1-amine scaffold serves as the core for several advanced therapeutic derivatives. The functionalization of the primary amine dictates the biological target.
A. APJ Receptor Agonists (Cardiovascular Therapeutics)
Biphenyl acid derivatives incorporating the (R)-1-phenylbutylamine moiety have been discovered as potent agonists for the APJ receptor (a G-protein-coupled receptor). Coupling the sterically hindered chiral amine to a biphenyl acid core yields compounds that mimic the endogenous peptide apelin-13. In vivo, these derivatives demonstrate a dose-dependent improvement in cardiac output without significantly altering mean arterial blood pressure[3].
APJ receptor activation pathway by biphenyl acid derivatives.
B. Reversibly Covalent Antibiotics (Degrasyn Variants)
By functionalizing the primary amine of (R)-1-phenylbutan-1-amine into an α-cyanoacrylamide, researchers have synthesized Degrasyn (DGS) derivatives. The α-cyanoacrylamide acts as a highly tuned Michael acceptor. Unlike traditional irreversible acrylamides, the electron-withdrawing nitrile group fine-tunes the electrophilicity, allowing it to form reversible covalent bonds with essential cysteine residues in multi-resistant Staphylococcus aureus (MRSA)[4].
Synthesis and mechanism of action for Degrasyn derivatives.
Protocol 2: Synthesis of Reversibly Covalent α-Cyanoacrylamides
Causality Note: The Knoevenagel condensation must be strictly monitored to ensure the formation of the (E)-isomer, which is geometrically required for optimal cysteine engagement in the bacterial target.
-
Amidation: React (R)-1-(2-methoxyphenyl)butan-1-amine with cyanoacetic acid using HATU and DIEA in dichloromethane (DCM) at room temperature. Why HATU? The severe steric hindrance of the alpha-propyl group requires a highly reactive coupling reagent to prevent low yields[3].
-
Knoevenagel Condensation: Dissolve the resulting cyanoacetamide intermediate in ethanol. Add the target aryl aldehyde and a catalytic amount of piperidine. Reflux for 3 hours[4].
-
Self-Validation (Isomeric Purity): Isolate the product via silica gel chromatography. Perform 1 H-NMR spectroscopy. The vinylic proton of the newly formed α-cyanoacrylamide must appear as a distinct singlet (typically between δ 7.8 - 8.2 ppm). The absence of a secondary vinylic signal confirms the stereoselective formation of the active (E)-isomer.
Quantitative Data Summary
The functional versatility of the 1-arylbutan-1-amine scaffold is evident in its diverse binding metrics across multiple physiological targets.
| Derivative Scaffold | Target Receptor/Enzyme | Key Structural Modification | Primary Metric | Reference |
| 1-Phenylbutan-1-amine (1,3-Dioxane) | Sigma-1 ( σ1 ) Receptor | Butanamine homologation | Ki = 14–31 nM | [1] |
| (R)-1-Phenylbutylamine Biphenyl Acid | APJ Receptor | Biphenyl acid coupling | EC50 comparable to apelin-13 | [3] |
| (R)-1-Phenylbutan-1-amine Cyanoacrylamide | MRSA Target Proteins | α-cyanoacrylamide moiety | High anti-MSSA activity (MIC) | [4] |
| 1-Phenylbutylamine (Bulky Amine) | ω -Transaminase (PjTA-R6) | W58M/F86L/R417L mutation | >30-fold activity increase | [2] |
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- 4. Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09204H [pubs.rsc.org]
A Technical Guide to the Preliminary In-Vitro Screening of 1-(2-Methoxyphenyl)butan-1-amine
Executive Summary
This document provides a comprehensive technical framework for the initial in-vitro evaluation of 1-(2-Methoxyphenyl)butan-1-amine, a novel chemical entity with a structural motif suggestive of potential central nervous system (CNS) activity. The screening cascade detailed herein is designed to efficiently characterize the compound's foundational safety and pharmacological profile. By adopting a tiered approach, we prioritize the early identification of potential liabilities such as cytotoxicity and cardiotoxicity, while systematically exploring its primary biological targets. The workflow progresses from broad safety and metabolic assessments to more specific receptor interaction profiling and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) characterization. This guide is intended for drug discovery researchers and scientists, providing not just protocols, but the strategic rationale behind the experimental sequence, data interpretation, and decision-making criteria for advancing a compound of this class.
Compound Profile: 1-(2-Methoxyphenyl)butan-1-amine
A thorough understanding of the test article's physicochemical properties is fundamental to assay design and data interpretation.
-
Structure:
-
Physicochemical Properties (Predicted):
The structure, featuring a methoxyphenyl group and a butanamine side chain, shares features with known psychoactive compounds and neuromodulators, justifying a screening focus on CNS targets. The predicted logP suggests moderate lipophilicity, which is often correlated with cell membrane and blood-brain barrier permeability.
The In-Vitro Screening Cascade: A Tiered Strategy
A multi-tiered screening approach is the most resource-efficient strategy to build a comprehensive profile of a novel compound. This cascade is designed to answer critical questions at each stage, with the data from one tier informing the experimental design of the next.
Tier 1: Foundational Safety and Metabolic Screening
The initial tier focuses on establishing a compound's basic safety and stability profile. These assays are critical for de-risking a candidate early and establishing the appropriate concentration ranges for subsequent, more complex biological assays.[2]
General Cytotoxicity Assessment
Rationale: Before assessing specific biological targets, it is essential to determine the concentrations at which the compound itself causes cell death.[3][4] This ensures that any effects observed in later assays are due to specific target engagement rather than general toxicity. The 50% inhibitory concentration (IC50) for cytotoxicity provides an upper limit for concentrations used in subsequent cell-based assays.
Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or SH-SY5Y for neurological relevance) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x stock concentration series of 1-(2-Methoxyphenyl)butan-1-amine in culture medium, typically from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against the compound concentration. Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.[6][7]
Cardiotoxicity Screening: hERG Channel Inhibition
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[8] Regulatory agencies mandate hERG screening for all new chemical entities; therefore, it is a critical early safety assessment.[9]
Protocol: Fluorescence Polarization (FP) hERG Binding Assay This high-throughput biochemical assay measures the displacement of a fluorescent tracer from the hERG channel by a test compound, providing a reliable proxy for binding affinity that correlates well with electrophysiology data.[10][11]
-
Reagent Preparation: Use a validated kit (e.g., Predictor™ hERG Fluorescence Polarization Assay Kit) containing hERG channel membrane preparations, a high-affinity red-shifted fluorescent tracer, and optimized assay buffer.[10][11]
-
Compound Plating: In a 384-well plate, create a serial dilution of 1-(2-Methoxyphenyl)butan-1-amine. Include a known hERG blocker (e.g., Astemizole or Dofetilide) as a positive control and a vehicle control (DMSO).[9][12]
-
Assay Assembly: Add the hERG membrane preparation and the fluorescent tracer to each well.[11]
-
Incubation: Incubate the plate at room temperature for 1 to 24 hours, protected from light.[11]
-
Fluorescence Polarization Reading: Measure the fluorescence polarization on a compatible plate reader. When the tracer is bound to the channel, the FP value is high; displacement by the test compound results in a low FP value.[11]
-
Data Analysis: Calculate the percent inhibition of tracer binding for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[13]
Metabolic Stability Assessment
Rationale: Metabolic stability provides an early indication of a compound's half-life in the body.[14] Compounds that are rapidly metabolized by liver enzymes (e.g., cytochrome P450s) may have poor bioavailability and short duration of action, making them less desirable as drug candidates.[15][16] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes.[17][18]
Protocol: Human Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[18]
-
Compound Incubation: Add 1-(2-Methoxyphenyl)butan-1-amine to the microsomal suspension at a final concentration of 1 µM. Include positive control compounds with known high and low metabolic turnover (e.g., Verapamil and Warfarin). Pre-incubate the mixture at 37°C.[14]
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[17]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate plate or tube containing an ice-cold 'stop solution' (e.g., acetonitrile with an internal standard) to quench the reaction.[17][18]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[14]
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line provides the elimination rate constant (k). From this, calculate the in-vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[14][15]
Tier 2: Target Identification and Selectivity Profiling
With foundational safety data in hand, Tier 2 aims to identify the primary biological targets of 1-(2-Methoxyphenyl)butan-1-amine and assess its selectivity. Given its structure, the screening panel will focus on CNS-related G-protein coupled receptors (GPCRs) and monoamine transporters.
Broad CNS Receptor Binding Panel
Rationale: A broad binding assay panel is a powerful tool to simultaneously identify high-affinity interactions (potential primary targets) and lower-affinity interactions (potential off-targets). This is crucial for understanding the compound's overall pharmacological profile and predicting potential side effects. The panel should include receptors implicated in the action of psychoactive compounds, such as serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[19] The 5-HT2A receptor is of particular interest, as it is the primary target for classic psychedelic drugs.[20][21]
Protocol: Radioligand Binding Assay This technique measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.
-
Assay Setup: For each target, combine a membrane preparation from cells expressing the receptor of interest, a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and the test compound across a range of concentrations in a 96-well plate.
-
Controls: Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known unlabeled ligand to saturate the receptors).[22]
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.[22]
-
Separation: Rapidly separate the bound from unbound radioligand via filtration over glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition caused by 1-(2-Methoxyphenyl)butan-1-amine at each concentration. Calculate the IC50 and subsequently the binding affinity constant (Ki) using the Cheng-Prusoff equation.[22]
Functional Activity at Primary Targets
Rationale: A binding assay only confirms an interaction; it does not reveal the functional consequence. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state).[23] Functional assays are therefore essential for the highest-affinity targets identified in the binding screen to elucidate the compound's mechanism of action.
Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
-
Cell Plating: Plate cells stably expressing the target receptor (e.g., HEK293-5HT2A) in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: Use an automated liquid handler or kinetic plate reader (e.g., FDSS, FLIPR) to add the test compound across a range of concentrations.
-
Fluorescence Monitoring: Measure the fluorescence intensity in real-time, both before and immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration. Calculate the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists (tested in the presence of a known agonist).[24]
Tier 3: Preliminary ADME Profiling
This final preliminary tier investigates a key ADME property critical for a CNS-active compound: its ability to reach its target in the brain.
Blood-Brain Barrier (BBB) Permeability
Rationale: The blood-brain barrier is a highly selective barrier that prevents most small molecules from entering the brain.[25] For a compound intended to act on the CNS, the ability to cross this barrier is a prerequisite for efficacy. In-vitro models can provide an early, high-throughput assessment of BBB permeability.[25]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Setup: Use a two-plate system. The bottom "acceptor" plate is filled with a buffer solution. The top "donor" plate has a filter membrane coated with a lipid mixture (e.g., porcine brain lipid) that mimics the BBB.
-
Compound Addition: Add the test compound solution to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane. Incubate for several hours.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe). Compounds are often categorized as low, medium, or high permeability based on their Pe values, by comparing them to known standards.
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation and decision-making.
Table 1: Hypothetical In-Vitro Screening Data for 1-(2-Methoxyphenyl)butan-1-amine
| Assay Category | Assay Type / Target | Parameter | Result | Interpretation |
| Tier 1: Safety | Cytotoxicity (HEK293) | IC50 | > 100 µM | Not cytotoxic at relevant concentrations. |
| hERG Channel Binding | IC50 | 25 µM | Moderate hERG liability; requires follow-up. | |
| Metabolic Stability (HLM) | t½ | 45 min | Moderately stable; acceptable for lead optimization. | |
| Tier 2: Target ID | 5-HT2A Receptor Binding | Ki | 50 nM | High-affinity interaction; potential primary target. |
| 5-HT1A Receptor Binding | Ki | 800 nM | Moderate affinity; potential for off-target effects. | |
| D2 Receptor Binding | Ki | > 10 µM | Low affinity; likely not a primary target. | |
| SERT Binding | Ki | 2 µM | Weak interaction with serotonin transporter. | |
| 5-HT2A Functional Assay | EC50 | 150 nM (Agonist) | Confirmed as a functional agonist at the 5-HT2A receptor. | |
| Tier 3: ADME | PAMPA-BBB | Pe | 12 x 10⁻⁶ cm/s | Predicted to have high CNS permeability. |
Conclusion and Next Steps
Based on the hypothetical data presented, 1-(2-Methoxyphenyl)butan-1-amine is a moderately stable, CNS-penetrant compound with primary activity as a 5-HT2A receptor agonist. The key liability identified in this preliminary screen is the moderate hERG channel inhibition, which must be addressed.
Recommendations:
-
Confirm hERG Activity: The moderate IC50 in the hERG binding assay warrants confirmation with a more definitive, functional electrophysiology assay (e.g., automated patch-clamp).[8]
-
Expand Functional Profiling: Assess functional activity at the 5-HT1A receptor to understand the impact of this secondary target interaction.
-
Initiate Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs to improve potency at 5-HT2A while reducing affinity for the hERG channel.
-
Assess In-Vivo Efficacy and Safety: If the hERG liability can be mitigated through medicinal chemistry, promising analogs could advance to in-vivo models to assess behavioral effects and confirm the predicted CNS activity.
This structured in-vitro screening cascade provides a robust and efficient pathway for characterizing novel compounds like 1-(2-Methoxyphenyl)butan-1-amine, enabling data-driven decisions to accelerate the drug discovery process.
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- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 24. towardsdatascience.com [towardsdatascience.com]
- 25. medical.researchfloor.org [medical.researchfloor.org]
Asymmetric Synthesis of 1-(2-Methoxyphenyl)butan-1-amine: A Detailed Protocol for Drug Discovery and Development
This comprehensive guide details a robust protocol for the asymmetric synthesis of 1-(2-Methoxyphenyl)butan-1-amine, a chiral amine of significant interest in pharmaceutical research due to its presence as a key structural motif in various biologically active molecules. This document provides researchers, scientists, and drug development professionals with a choice of two highly effective methodologies: Transition-Metal-Catalyzed Asymmetric Reductive Amination and Biocatalytic Reductive Amination. Each approach is presented with a deep dive into the underlying principles, detailed step-by-step protocols, and guidance on the analysis of the final product.
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific stereochemistry of these molecules is often critical to their biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. 1-(2-Methoxyphenyl)butan-1-amine is a valuable intermediate, and its enantiomerically pure forms are sought after for the development of novel therapeutic agents. The efficient and selective synthesis of such chiral amines is, therefore, a cornerstone of modern medicinal chemistry.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically enriched 1-(2-Methoxyphenyl)butan-1-amine can be effectively achieved via the asymmetric reductive amination of the corresponding prochiral ketone, 2-methoxybutyrophenone. This guide focuses on two state-of-the-art methods that offer high enantioselectivity and good yields:
-
Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA): This widely utilized method employs a chiral transition metal complex to catalyze the reduction of an in-situ formed imine, providing excellent control over the stereochemical outcome.[1] Ruthenium and Iridium-based catalysts, in particular, have demonstrated broad applicability and high efficiency for the synthesis of chiral primary amines from aryl alkyl ketones.[2]
-
Biocatalytic Reductive Amination: Leveraging the high selectivity of enzymes, this approach offers an environmentally benign and highly specific route to chiral amines.[3] Reductive aminases (RedAms) and amine dehydrogenases (AmDHs) are classes of enzymes that can catalyze the direct reductive amination of ketones with high enantioselectivity under mild reaction conditions.[4]
The choice between these methods will depend on factors such as the availability of specialized equipment (for high-pressure hydrogenations), access to enzyme libraries, and the desired scale of the synthesis.
Protocol 1: Transition-Metal-Catalyzed Asymmetric Reductive Amination
This protocol describes a procedure for the asymmetric reductive amination of 2-methoxybutyrophenone using a Ruthenium-based catalyst. The method is adapted from established procedures for the synthesis of chiral primary amines from aryl alkyl ketones.[5]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Methoxybutyrophenone | ≥98% | Sigma-Aldrich |
| [RuCl₂(p-cymene)]₂ | Catalyst precursor | Strem Chemicals |
| (S,S)-C3-TunePhos | Chiral Ligand | Strem Chemicals |
| Ammonium Acetate (NH₄OAc) | ≥98% | Fisher Scientific |
| 2-Propanol (IPA) | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | VWR |
| Hydrogen (H₂) gas | High Purity | Airgas |
| Argon (Ar) gas | High Purity | Airgas |
Experimental Workflow Diagram:
Caption: Workflow for Transition-Metal-Catalyzed Asymmetric Reductive Amination.
Step-by-Step Protocol:
-
Catalyst Pre-formation (in situ):
-
To a glovebox, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (S,S)-C3-TunePhos (7.4 mg, 0.011 mmol, 1.1 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add 2 mL of anhydrous 2-propanol.
-
Stir the mixture at 80 °C for 30 minutes under an argon atmosphere. The color of the solution should change, indicating the formation of the active catalyst.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add 2-methoxybutyrophenone (178.2 mg, 1.0 mmol, 1.0 equiv) and ammonium acetate (385.4 mg, 5.0 mmol, 5.0 equiv).
-
Add an additional 8 mL of anhydrous 2-propanol to achieve a total volume of 10 mL.
-
-
Hydrogenation:
-
Transfer the sealed Schlenk flask to a high-pressure autoclave.
-
Purge the autoclave with argon gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.
-
-
Work-up:
-
After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with dichloromethane (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 95:5) to afford the pure 1-(2-methoxyphenyl)butan-1-amine.
-
Protocol 2: Biocatalytic Reductive Amination
This protocol provides a general procedure for screening and utilizing a reductive aminase (RedAm) for the synthesis of 1-(2-methoxyphenyl)butan-1-amine. This method is advantageous for its mild reaction conditions and high enantioselectivity.[6][7]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Methoxybutyrophenone | ≥98% | Sigma-Aldrich |
| Reductive Aminase (RedAm) | Screening Kit | Codexis, Johnson Matthey |
| D-Glucose | ≥99.5% | Sigma-Aldrich |
| Glucose Dehydrogenase (GDH) | Enzyme Grade | Sigma-Aldrich |
| NADP⁺ Sodium Salt | ≥97% | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | ≥99.5% | Fisher Scientific |
| Tris-HCl Buffer | Molecular Biology Grade | VWR |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
Biocatalytic Workflow Diagram:
Caption: Workflow for Biocatalytic Reductive Amination.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 1.0 M Tris-HCl buffer solution at pH 8.5.
-
Prepare a stock solution of 2-methoxybutyrophenone (e.g., 200 mM in DMSO).
-
Prepare aqueous stock solutions of NADP⁺ (20 mM), D-glucose (1 M), and ammonium chloride (5 M).
-
-
Enzyme Screening/Reaction Setup (Analytical Scale):
-
In a 1.5 mL microcentrifuge tube, combine:
-
Tris-HCl buffer (1.0 M, pH 8.5) to a final concentration of 100 mM.
-
Ammonium chloride to a final concentration of 1.0 M.
-
D-glucose to a final concentration of 100 mM.
-
NADP⁺ to a final concentration of 1 mM.
-
Glucose dehydrogenase (GDH) to a final concentration of 1 mg/mL.
-
Reductive aminase (RedAm) to a final concentration of 1-5 mg/mL.
-
2-methoxybutyrophenone solution to a final concentration of 10 mM.
-
Adjust the final volume to 1 mL with deionized water.
-
-
-
Reaction:
-
Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.
-
-
Work-up:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Adjust the pH of the aqueous layer to >10 with 1 M NaOH.
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate under a stream of nitrogen.
-
-
Analysis:
-
Analyze the crude product for conversion and enantiomeric excess. For preparative scale, the crude product can be purified by column chromatography.
-
Analysis of Enantiomeric Excess
The enantiomeric excess (ee) of the synthesized 1-(2-methoxyphenyl)butan-1-amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9]
Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase is recommended, such as a Chiralpak AD-H or Chiralcel OD-H column.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol + 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
The sample should be dissolved in the mobile phase. The ee is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(E1 - E2) / (E1 + E2)| * 100.
Conclusion
This guide provides two robust and highly selective protocols for the asymmetric synthesis of 1-(2-Methoxyphenyl)butan-1-amine. The transition-metal-catalyzed approach offers a well-established and broadly applicable method, while the biocatalytic route presents a green and highly specific alternative. The choice of method will be guided by the specific needs and resources of the research laboratory. Both protocols, when executed with care, are capable of delivering the target chiral amine in high enantiomeric purity, facilitating its use in drug discovery and development programs.
References
- Barge, A., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 139(49), 17972-17977.
- Zhang, X. (2004). Asymmetric reductive amination of ketones. U.S.
- Wang, D., et al. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination.
- Kumar, A., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1448.
- Truppo, M. D., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. ACS Medicinal Chemistry Letters, 14(10), 1435-1440.
- Aleku, G. A., et al. (2017). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines.
- Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Li, W., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5033-5037.
- Chen, Z., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 796502.
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Gotor-Fernández, V., & Gotor, V. (2011). The biocatalytic concepts for reductive amination by means of transaminases (a) and amine dehydrogenases (b).
- Wang, D., et al. (2021). Recent advances on transition-metal-catalysed asymmetric reductive amination. Organic Chemistry Frontiers, 8(16), 4486-4503.
- Guan, Y., et al. (2023). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv.
- Takeda Pharmaceutical Company Limited. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed.
- Li, G., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. BenchChem.
- Regalado, E. L., & Welch, C. J. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Gilio, A. K., et al. (2022). Early examples of intramolecular asymmetric reductive amination...
- Peter, M. G., et al. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research.
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)butan-1-one. Retrieved from [Link]
- Stirling, D. I., & Matcham, G. W. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. U.S.
- Chen, X. R., et al. (2023). Various synthetic routes for the synthesis of amine 1 Comparison of the...
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- 1. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
Application Note: 1-(2-Methoxyphenyl)butan-1-amine as a Versatile Chiral Ligand and Organocatalyst in Asymmetric Synthesis
Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Molecule: 1-(2-Methoxyphenyl)butan-1-amine (CAS: 1213447-24-5)
Executive Summary & Chemical Profile
The synthesis of enantiopure building blocks is a cornerstone of modern drug discovery. While secondary amines (e.g., MacMillan and Jørgensen–Hayashi catalysts) have historically dominated organocatalysis, primary amines bearing α -chiral centers have emerged as powerful alternatives for sterically demanding substrates[1].
1-(2-Methoxyphenyl)butan-1-amine is a highly versatile chiral primary amine. Its structural topology offers three distinct functional advantages:
-
Primary Amine Moiety: Enables reversible covalent condensation with sterically hindered ketones and α -branched aldehydes, forming active enamine/iminium intermediates where secondary amines fail due to severe steric clash.
-
Ortho-Methoxy Group: Acts as a hard oxygen donor. In transition metal catalysis, the amine and the methoxy group form a bidentate N,O-ligand system. The methoxy group is hemilabile, allowing it to dynamically detach from the metal center to create an open coordination site for incoming substrates[2].
-
Propyl Chain: Provides a tunable, sterically demanding lipophilic pocket that enforces strict diastereo- and enantiofacial discrimination during the transition state.
Mechanistic Rationale: Activation Modes
A. Organocatalysis: HOMO Activation via Enamine Formation
In organocatalytic cascades, 1-(2-Methoxyphenyl)butan-1-amine activates carbonyl compounds by raising their Highest Occupied Molecular Orbital (HOMO). The primary amine condenses with the carbonyl to form an iminium ion, which rapidly tautomerizes to a highly nucleophilic enamine. This activation mode is particularly critical for achieving diastereodivergence in complex cascade reactions, such as the synthesis of chiral spiropiperidinones[3].
Figure 1: Catalytic cycle of enamine-mediated HOMO activation using a chiral primary amine.
B. Transition Metal Catalysis: Hemilabile N,O-Chelation
When complexed with Cu(II) or Ag(I) salts, the molecule acts as a chiral bidentate ligand. In the Cu(OAc)₂-catalyzed 1,3-dipolar cycloaddition of azomethine ylides, the rigid N,O-chelation transfers the chiral information from the propyl backbone directly to the metal center, dictating the trajectory of the incoming dipolarophile[2].
Figure 2: Coordination model and catalytic cycle for the Cu(II)-catalyzed 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol A: Organocatalytic Asymmetric Michael Addition
This protocol describes the use of 1-(2-Methoxyphenyl)butan-1-amine as an organocatalyst for the enantioselective Michael addition of α -branched β -ketoamides to α,β -unsaturated aldehydes[3].
Reagents & Materials:
-
α,β -Unsaturated aldehyde (0.20 mmol)
-
α -Branched β -ketoamide (0.24 mmol, 1.2 equiv)
-
1-(2-Methoxyphenyl)butan-1-amine (0.04 mmol, 20 mol%)
-
Trifluoroacetic acid (TFA) (0.04 mmol, 20 mol%)
-
Anhydrous Toluene (2.0 mL)
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve 1-(2-Methoxyphenyl)butan-1-amine (20 mol%) in anhydrous toluene (1.0 mL). Add TFA (20 mol%) dropwise at room temperature.
-
Causality: TFA acts as a Brønsted acid co-catalyst. It protonates the primary amine to facilitate the initial nucleophilic attack on the aldehyde and subsequently catalyzes the dehydration of the hemiaminal intermediate to form the active iminium ion.
-
-
Substrate Addition: Add the α,β -unsaturated aldehyde (0.20 mmol) to the solution and stir for 5 minutes. Subsequently, add the β -ketoamide (0.24 mmol) dissolved in the remaining toluene (1.0 mL).
-
Reaction Incubation: Seal the tube and stir the mixture at 25 °C for 24–48 hours. Monitor the reaction progress via TLC (Hexane/EtOAc, 3:1).
-
Causality: The α -chiral center of the primary amine effectively shields one face of the transient enamine, forcing the electrophile to approach exclusively from the unhindered face, thereby establishing the stereocenter.
-
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (2 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Table 1: Representative Quantitative Data for Protocol A
| Substrate (Aldehyde R-group) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Phenyl (Cinnamaldehyde) | 24 | 88 | >95:5 | 94 |
| 4-Methoxyphenyl | 36 | 82 | >95:5 | 92 |
| 2-Furyl | 24 | 85 | 92:8 | 96 |
Protocol B: Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol utilizes the amine as a chiral N,O-ligand in the Cu(II)-catalyzed synthesis of highly substituted pyrrolidines[2].
Reagents & Materials:
-
Cu(OAc)₂ (0.01 mmol, 10 mol%)
-
1-(2-Methoxyphenyl)butan-1-amine (0.011 mmol, 11 mol%)
-
Azomethine ylide precursor (imine ester) (0.10 mmol)
-
Alkylidene malonate (dipolarophile) (0.12 mmol, 1.2 equiv)
-
Triethylamine (Et₃N) (0.01 mmol, 10 mol%)
-
Anhydrous THF (1.5 mL)
Step-by-Step Methodology:
-
Complexation: In an argon-filled glovebox, charge a reaction vial with Cu(OAc)₂ (10 mol%) and 1-(2-Methoxyphenyl)butan-1-amine (11 mol%). Add anhydrous THF (1.0 mL) and stir the deep blue/green solution at room temperature for 1 hour.
-
Causality: This pre-incubation is critical. It allows for the thermodynamic assembly of the chiral N,O-Cu(II) complex. The slight excess of ligand (11 mol%) ensures no unligated Cu(OAc)₂ remains, which would otherwise catalyze a racemic background reaction.
-
-
Ylide Generation: Add the imine ester (0.10 mmol) followed by Et₃N (10 mol%). Stir for 10 minutes.
-
Causality: The mild base Et₃N deprotonates the α -proton of the coordinated imine ester, generating the active metallo-azomethine ylide. The hemilabile methoxy group of the ligand stabilizes the metal center during this transition.
-
-
Cycloaddition: Add the alkylidene malonate (0.12 mmol) dissolved in THF (0.5 mL). Stir the reaction mixture at 0 °C for 12 hours.
-
Workup: Filter the reaction mixture through a short pad of Celite to remove the copper catalyst, washing with EtOAc (10 mL). Concentrate the filtrate and purify via flash chromatography.
Table 2: Representative Quantitative Data for Protocol B
| Dipolarophile (R-group) | Yield (%) | Regioselectivity | Diastereoselectivity (exo:endo) | Enantiomeric Excess (ee %) |
| Benzylidenemalonate | 92 | >99:1 | >99:1 | 98 |
| 4-Cl-Benzylidenemalonate | 89 | >99:1 | 98:2 | 97 |
| Aliphatic malonate | 78 | >99:1 | 95:5 | 91 |
References
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews.[1] URL:[Link]
-
Control of Activation Mode To Achieve Diastereodivergence in Asymmetric Syntheses of Chiral Spiropiperidinone Derivatives. The Journal of Organic Chemistry.[3] URL:[Link]
-
A Remarkable N,O-Ligand/Cu(OAc)2-Derived Chiral Complex Catalysed exo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides with Alkylidene Malonates. Angewandte Chemie International Edition.[2] URL:[Link]
Sources
Docking studies of 1-(2-Methoxyphenyl)butan-1-amine with target proteins
Application Note & Protocol
Title: Molecular Docking of 1-(2-Methoxyphenyl)butan-1-amine: A Protocol for Investigating Ligand-Protein Interactions
Abstract:
Molecular docking is a powerful computational technique used in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This application note provides a detailed protocol for conducting a molecular docking study of 1-(2-Methoxyphenyl)butan-1-amine, a small molecule with potential neuromodulatory activity, against selected protein targets. We will delve into the rationale behind each step, from ligand and protein preparation to the execution of the docking simulation and the analysis of the results. The methodologies described herein are designed to be broadly applicable to other small molecule-protein interaction studies.
Introduction: The Rationale for Docking Studies
The prediction of ligand-protein interactions is a cornerstone of modern drug discovery. Understanding how a small molecule, or "ligand," binds to its protein target can provide crucial insights into its mechanism of action, potency, and potential side effects. Molecular docking simulations are an in silico method that models this interaction, allowing researchers to screen virtual libraries of compounds, predict binding affinities, and visualize the key molecular interactions that stabilize the ligand-protein complex.
1-(2-Methoxyphenyl)butan-1-amine is a synthetic compound with structural similarities to known psychoactive substances. The presence of a methoxyphenyl group and a butan-1-amine moiety suggests potential interactions with targets in the central nervous system, such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters. This application note will outline a comprehensive workflow for investigating the binding of this ligand to a hypothetical protein target, providing a framework for future in vitro and in vivo studies.
Workflow Overview
The molecular docking workflow can be conceptually divided into three main stages: pre-processing, docking simulation, and post-processing. Each stage involves several critical steps that must be carefully executed to ensure the reliability and accuracy of the results.
Figure 1: A generalized workflow for molecular docking studies, from initial preparation to final data analysis.
Detailed Protocols
Ligand Preparation
The accuracy of a docking study is highly dependent on the correct three-dimensional structure and charge distribution of the ligand. This protocol outlines the steps for preparing 1-(2-Methoxyphenyl)butan-1-amine for docking.
Protocol 3.1: Ligand Preparation using Avogadro and MGLTools
-
2D to 3D Structure Conversion:
-
Draw the 2D structure of 1-(2-Methoxyphenyl)butan-1-amine using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Import the 2D structure into Avogadro, an open-source molecular editor and visualizer.
-
Use the "Auto-Optimization" tool in Avogadro to generate a reasonable 3D conformation. This typically employs a force field like MMFF94.
-
-
Energy Minimization:
-
For a more accurate low-energy conformation, perform a more rigorous energy minimization. This can be done within Avogadro or using external software like GAMESS or Gaussian. The choice of method and basis set will depend on the desired level of accuracy.
-
-
File Format Conversion and Charge Assignment:
-
Save the optimized 3D structure in a suitable format, such as .mol2 or .pdb.
-
Use AutoDockTools (part of MGLTools) to assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds. This is a crucial step as it determines how the ligand's electrostatic potential is calculated.
-
The final output will be in the .pdbqt format, which is required for AutoDock Vina.
-
Protein Target Preparation
The quality of the protein structure is paramount for a successful docking experiment. This protocol details the steps for preparing a protein target for docking.
Protocol 3.2: Protein Preparation using the Protein Data Bank and AutoDockTools
-
Protein Structure Retrieval:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). When selecting a structure, consider factors such as resolution, R-factor, and the presence of co-crystallized ligands.
-
For this hypothetical study, we will assume a suitable GPCR target has been identified and its structure (e.g., PDB ID: XXXX) has been downloaded.
-
-
Initial Protein Cleaning:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove any non-essential molecules from the PDB file, such as water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.
-
If the biological unit is a multimer, decide whether to use the entire complex or a single monomer for the docking study. This decision should be based on the location of the binding site.
-
-
Protonation and Charge Assignment:
-
Use AutoDockTools to add polar hydrogens to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign partial charges to the protein atoms. The Kollman united-atom charges are a common choice for proteins in AutoDock.
-
-
File Format Conversion:
-
Save the prepared protein structure in the .pdbqt format. This file will contain the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Docking Simulation
With the prepared ligand and protein, the next step is to perform the docking simulation. This protocol uses AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.
Protocol 3.3: Molecular Docking using AutoDock Vina
-
Grid Box Definition:
-
The "grid box" defines the three-dimensional space within the protein where the docking algorithm will search for binding poses.
-
The grid box should be centered on the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid box.
-
The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom, but not so large as to unnecessarily increase the search space and computational time.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina. An example configuration file is shown below:
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt
-
-
Output Files:
-
AutoDock Vina will generate an output file (by default, out.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file (log.txt) will also be created, containing details of the docking run.
-
Results Analysis and Interpretation
The output of a docking simulation is a set of predicted binding poses and their corresponding scores. The final stage of the workflow involves analyzing these results to gain meaningful insights.
Binding Affinity and Pose Selection
-
Binding Affinity: The binding affinity score is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity.
-
Pose Clustering: The predicted binding poses are typically clustered based on their root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most likely binding mode.
Table 1: Hypothetical Docking Results for 1-(2-Methoxyphenyl)butan-1-amine
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -7.9 | 2.018 |
| 4 | -7.6 | 2.567 |
| 5 | -7.4 | 3.112 |
Visualization of Ligand-Protein Interactions
-
Use a molecular visualization tool like PyMOL or Discovery Studio to visualize the top-ranked binding pose within the active site of the protein.
-
Analyze the key molecular interactions between the ligand and the protein, such as:
-
Hydrogen bonds: These are crucial for specificity and affinity.
-
Hydrophobic interactions: These often contribute significantly to the overall binding energy.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
-
Figure 2: A conceptual diagram illustrating potential interactions between the functional groups of 1-(2-Methoxyphenyl)butan-1-amine and amino acid residues in a protein binding pocket.
Conclusion and Future Directions
This application note has provided a detailed, step-by-step protocol for conducting a molecular docking study of 1-(2-Methoxyphenyl)butan-1-amine. It is important to remember that molecular docking is a computational prediction and should be validated by experimental methods. The insights gained from this in silico approach, however, can be invaluable for guiding future research, such as designing site-directed mutagenesis experiments to confirm key binding residues or synthesizing new analogues of the ligand with improved binding affinity.
References
-
Avogadro: an open-source molecular builder and visualization tool. Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Journal of Cheminformatics, 4(1), 17. [Link]
-
AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). Journal of computational chemistry, 30(16), 2785-2791. [Link]
-
The Protein Data Bank. Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). Nucleic acids research, 28(1), 235-242. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of computational chemistry, 31(2), 455-461. [Link]
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)butan-1-amine
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to optimize your process for higher yield and purity.
Overview of the Primary Synthetic Route: Reductive Amination
The most common and efficient method for synthesizing 1-(2-Methoxyphenyl)butan-1-amine is the reductive amination of its corresponding ketone precursor, 1-(2-Methoxyphenyl)butan-1-one (also known as 2'-Methoxybutyrophenone).[1] This process typically involves two key steps which can be performed sequentially in one pot:
-
Imine Formation: The ketone reacts with an ammonia source to form an intermediate imine (or enamine).
-
Reduction: The imine is then reduced in situ to the target primary amine.
This guide will focus on troubleshooting and optimizing this widely-used pathway.
General Reaction Scheme:
Starting Material: 1-(2-Methoxyphenyl)butan-1-one[2] Ammonia Source: Ammonium Acetate, Ammonia in Methanol Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (STAB), or Catalytic Hydrogenation (H₂/Pd-C)
Core Experimental Protocol (Example)
This protocol provides a baseline procedure. Specific parameters may require optimization based on your laboratory conditions and desired scale.
Materials:
-
1-(2-Methoxyphenyl)butan-1-one (1.0 eq)
-
Ammonium Acetate (10 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
3 M Sodium Hydroxide (NaOH)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask, add 1-(2-Methoxyphenyl)butan-1-one (1.0 eq) and ammonium acetate (10 eq).
-
Dissolve the solids in anhydrous methanol.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl until the pH is ~2 to neutralize excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Proceed to the Acid-Base Extraction Purification Protocol .
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this reaction? A1: The most critical parameter is pH. During the reduction step with NaBH₃CN, the reaction should be kept slightly acidic (pH 5-6) to facilitate the reduction of the imine while minimizing the reduction of the starting ketone. Ammonium acetate acts as a buffer to help maintain this optimal pH range.
Q2: Can I use a different reducing agent? A2: Yes. Sodium triacetoxyborohydride (STAB) is an excellent alternative that is milder and less toxic than NaBH₃CN. Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is also a very effective and clean method, provided no other functional groups sensitive to hydrogenation are present in the molecule.
Q3: Why is a large excess of the ammonia source used? A3: A large excess of ammonium acetate is used to drive the equilibrium of the first step towards the formation of the imine. This is crucial because imine formation is a reversible reaction. By Le Châtelier's principle, a high concentration of the ammonia source maximizes the concentration of the imine intermediate available for reduction, thereby increasing the overall yield of the desired primary amine.
Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 4:1 Hexane:Ethyl Acetate. The starting ketone is relatively nonpolar, while the product amine is much more polar and will have a lower Rf value. Staining with potassium permanganate or ninhydrin can help visualize the amine spot. For more quantitative analysis, GC-MS is ideal.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Imine Formation: Water in the reaction mixture can hydrolyze the imine back to the ketone. 2. Inactive Reducing Agent: NaBH₃CN can degrade upon improper storage. 3. Suboptimal pH: pH may be too high or too low for the reducing agent to be effective on the imine. | 1. Use anhydrous methanol and high-purity ammonium acetate. 2. Use a fresh bottle of NaBH₃CN or test its activity on a small scale with a simple ketone. 3. Ensure proper buffering; consider using a pH meter for small-scale optimization experiments. |
| Product is Contaminated with Unreacted Ketone | 1. Incomplete Reaction: Reaction time may be too short. 2. Insufficient Reducing Agent: Not enough hydride was available to reduce all the formed imine. | 1. Allow the reaction to run longer (24-48 hours) and monitor by TLC until the ketone spot disappears. 2. Increase the equivalents of NaBH₃CN to 2.0-2.5 eq. |
| Formation of Side-Products (e.g., Secondary Amine) | The newly formed primary amine product can react with another molecule of the starting ketone to form a secondary amine dimer. | This is typically minimized by using a large excess of the ammonia source (ammonium acetate), which outcompetes the product amine in reacting with the ketone. |
| Difficulties During Work-up (Emulsions) | The amine product can act as a surfactant, causing emulsions during the acid-base extraction, making layer separation difficult. | Add brine (saturated NaCl solution) during the extraction. The increased ionic strength of the aqueous layer helps to break emulsions and improve phase separation. |
Purification Protocols
Purification is critical for obtaining a high-purity final product. Acid-base extraction is highly effective for separating the basic amine product from neutral starting materials or byproducts.
Protocol: Acid-Base Extraction
This protocol is a continuation of the main experimental procedure after the reaction is complete and the methanol has been removed.
-
Dissolution: Dissolve the crude reaction residue in an organic solvent like dichloromethane (DCM) or diethyl ether in a separatory funnel.
-
Acidic Wash: Add 1 M aqueous HCl to the separatory funnel. Shake vigorously, venting frequently. The target amine will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. The unreacted ketone will remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer two more times with 1 M HCl to ensure all the amine is captured. The organic layer can now be discarded.[3]
-
Basification: Combine all acidic aqueous extracts and cool them in an ice bath. Slowly add 3 M NaOH with stirring until the solution is strongly basic (pH > 12), which will deprotonate the amine salt and cause the free amine (R-NH₂) to precipitate or form an oily layer.[3]
-
Re-extraction of Free Amine: Transfer the basified aqueous solution back to a clean separatory funnel. Extract the free amine with fresh DCM (3x).
-
Final Work-up: Combine the organic layers from the re-extraction. Wash with brine, then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified 1-(2-Methoxyphenyl)butan-1-amine.[3]
Protocol: Column Chromatography
If impurities persist after extraction, column chromatography can be employed.
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. Crucially, to prevent the amine from tailing on the acidic silica gel, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent. [3] This deactivates the acidic sites on the silica, allowing for sharp, well-defined peaks.
Visualizations & Workflows
Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of 1-(2-Methoxyphenyl)butan-1-amine.
Acid-Base Extraction Principle
Caption: Separation of amine from neutral impurities using acid-base extraction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis outcomes.
References
-
Tianming Pharmaceutical. (2026, February 27). Case Study: Improving Yield & Purity Through Route Optimization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)butan-1-one. Retrieved from [Link]
- Kareem, A. (2021, February 24). Amines: Synthesis and Reactions. Al-Mustansiriyah University, College of Pharmacy.
-
Fukuyama, T., Kurosawa, W., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. DOI: 10.15227/orgsyn.079.0186. Retrieved from [Link]
-
Czarnocki, Z., et al. (2002). The synthesis and separation of both diastereoisomers of 1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method. Zeitschrift für Naturforschung B, 57(5), 593-597. Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
Sources
Troubleshooting low solubility of 1-(2-Methoxyphenyl)butan-1-amine in assays
Welcome to the Application Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 1-(2-Methoxyphenyl)butan-1-amine in biochemical and cell-based assays.
This compound (Molecular Weight: 179.26 g/mol , LogP ~2.5) presents unique physicochemical challenges[1]. While its primary amine group offers potential for aqueous solubility via protonation, its lipophilic 2-methoxyphenyl and butyl moieties frequently drive precipitation, colloidal aggregation, and non-specific binding (NSB) during in vitro screening.
Below is our comprehensive Q&A guide and self-validating protocol repository to help you rescue your assay data.
🔬 Frequently Asked Questions: Diagnosing the Root Cause
Q: Why does 1-(2-Methoxyphenyl)butan-1-amine precipitate immediately upon dilution from my 10 mM DMSO stock into a pH 7.4 assay buffer? A: You are observing a phenomenon known as "solvent shock," which is a failure of kinetic solubility . When you rapidly transition a lipophilic compound from 100% DMSO into a ≥99% aqueous environment, the hydration shell cannot form fast enough around the hydrophobic 2-methoxyphenyl and butyl groups. The compound is forced to self-associate, crashing out as an amorphous precipitate before it can reach its true thermodynamic equilibrium[2][3].
Q: My assay signal is completely dead, but I don't see any visible precipitate in the well. Is the compound just inactive? A: Not necessarily; you may be falling victim to colloidal aggregation . Lipophilic amines often phase-separate into sub-micron particles (50–500 nm) when their concentration exceeds their Critical Aggregation Concentration (CAC). These colloids act as "protein sponges." They sequester the compound (causing false negatives) and non-specifically adsorb assay enzymes onto their surface, causing the enzymes to partially unfold and lose catalytic activity (causing false positives)[4][5].
Q: I suspect my compound is sticking to the plastic microplate rather than staying in solution. How do I confirm and prevent this? A: Standard polystyrene microplates are highly hydrophobic. The lipophilic domains of 1-(2-Methoxyphenyl)butan-1-amine will readily partition into the plastic, drastically reducing the effective concentration of your compound. You can confirm this by running your assay in a Non-Binding Surface (NBS) microplate, which features a covalently linked PEGylated hydrate layer that repels lipophilic molecules[6][7].
📊 Data Presentation: Solubility Rescue Additives
To systematically address these issues, we recommend introducing specific excipients into your assay buffer. The table below summarizes the causality and quantitative impact of these additives on lipophilic amines.
| Additive / Excipient | Recommended Conc. | Mechanism of Action (Causality) | Best Used For |
| Tween-20 / Triton X-100 | 0.01% - 0.05% (v/v) | Forms mixed micelles with the compound, raising the Critical Aggregation Concentration (CAC) and disrupting colloids. | Rescuing false positives caused by colloidal aggregation. |
| Bovine Serum Albumin (BSA) | 0.05% - 0.1% (w/v) | Acts as a carrier protein. Hydrophobic pockets in BSA bind the lipophilic moieties, keeping the amine in the aqueous phase. | Preventing Non-Specific Binding (NSB) to polystyrene plates. |
| HP-β-Cyclodextrin | 1% - 5% (w/v) | Forms a transient inclusion complex, shielding the 2-methoxyphenyl group from the aqueous environment. | Drastically increasing kinetic solubility limits. |
🛠️ Experimental Protocols: Step-by-Step Methodologies
To ensure scientific integrity, every protocol below is designed as a self-validating system . You will generate data that proves the troubleshooting step was successful.
Protocol 1: Kinetic Solubility Assessment (Turbidimetry)
Use this protocol to quantitatively determine the exact concentration at which 1-(2-Methoxyphenyl)butan-1-amine crashes out of your specific assay buffer.
-
Preparation: Prepare a 3-fold serial dilution of the compound in 100% DMSO (starting at 10 mM).
-
Dilution: Transfer 2 µL of each DMSO stock into 98 µL of your pH 7.4 assay buffer in a clear-bottom 96-well plate (Final DMSO = 2%).
-
Incubation: Shake at 300 RPM for 1 hour at 25°C to allow amorphous precipitates to form.
-
Validation Readout: Measure light absorbance at 620 nm using a nephelometric plate reader[8][9].
-
Analysis: The kinetic solubility limit is defined as the lowest concentration where the absorbance strictly exceeds 1.5x the background absorbance of a DMSO-only control well.
Protocol 2: The "Step-Down" Intermediate Dilution Method
Use this protocol to prevent "solvent shock" by giving the primary amine time to protonate and equilibrate.
-
Intermediate Step: Instead of diluting directly from 100% DMSO to 1% DMSO, create an intermediate plate. Dilute your 10 mM DMSO stock 1:10 into a transition buffer (e.g., 50% DMSO / 50% assay buffer).
-
Equilibration: Allow the intermediate plate to sit for 15 minutes. The partial aqueous environment initiates protonation of the amine without forcing immediate precipitation.
-
Final Transfer: Transfer the required volume from the intermediate plate to your final assay plate to achieve the target concentration.
-
Validation: Run Protocol 1 in parallel. A successful step-down dilution will shift the kinetic solubility limit (absorbance spike) to a higher compound concentration compared to direct dilution.
Protocol 3: Excipient Rescue for Colloidal Aggregation
Use this protocol if DLS or Turbidimetry indicates aggregation.
-
Buffer Modification: Supplement your standard pH 7.4 assay buffer with 0.01% Tween-20 and 0.1% BSA.
-
Assay Execution: Run your biochemical assay using the modified buffer.
-
Validation (Detergent Reversibility): If the compound was previously showing false-positive enzyme inhibition due to colloidal sequestration, the addition of Tween-20 will disrupt the colloid and restore enzyme activity to baseline levels[4][10].
🗺️ Mandatory Visualization: Troubleshooting Workflow
Below is the logical workflow for diagnosing and resolving solubility failures for this compound.
Diagnostic workflow for identifying and resolving kinetic solubility and colloidal aggregation issues.
📚 References
-
Creative Biolabs. "Aqueous Solubility - Creative Biolabs: Kinetic Solubility Assay." Creative Biolabs. Available at: [Link]
-
Domainex. "Turbidimetric (Kinetic) Solubility Assay." Domainex. Available at: [Link]
-
Shoichet, B. et al. "Colloidal aggregation: from screening nuisance to formulation nuance." National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. huberlab.ch [huberlab.ch]
- 7. shop.gbo.com [shop.gbo.com]
- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)butan-1-amine
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common synthetic routes and provide in-depth troubleshooting for the side products and impurities that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-(2-Methoxyphenyl)butan-1-amine?
The synthesis of 1-(2-Methoxyphenyl)butan-1-amine typically proceeds through two main pathways:
-
Reductive Amination of 1-(2-Methoxyphenyl)butan-1-one: This is a widely used method where the precursor ketone, 1-(2-Methoxyphenyl)butan-1-one, is reacted with an amine source in the presence of a reducing agent. A common variant of this is the Leuckart reaction, which uses formamide or ammonium formate.[1][2]
-
Grignard Reaction with a Nitrile: This approach involves the reaction of a propyl Grignard reagent with 2-methoxybenzonitrile, followed by hydrolysis of the intermediate imine to yield the target amine.[3]
Each method has its own set of advantages and potential for the formation of specific side products.
Q2: I'm seeing an unexpected peak in my NMR that I suspect is a side product from my Leuckart reaction. What could it be?
In a Leuckart reaction, which uses high temperatures and formamide or ammonium formate, several side products can form.[1][4] The most common include:
-
N-formyl intermediate: The reaction proceeds through an N-formyl derivative, which may not be fully hydrolyzed to the desired primary amine.[2] Incomplete hydrolysis will result in the presence of N-(1-(2-methoxyphenyl)butyl)formamide.
-
Over-alkylation products: The newly formed primary amine can react with the starting ketone to form a secondary amine, which can then be reduced to yield a di-alkylated product.
-
Dehydration products: At the high temperatures required for the Leignard reaction, dehydration of the intermediate carbinolamine can lead to the formation of enamines.
Q3: My Grignard synthesis has a low yield, and I'm isolating a significant amount of 2-methoxybutyrophenone. What is happening?
The presence of the starting ketone, 2-methoxybutyrophenone, in a Grignard reaction suggests a few potential issues:
-
Enolization of the ketone: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[3][5] This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon workup.
-
Reaction with water: Grignard reagents are extremely sensitive to moisture.[5] Any water present in the reaction will quench the Grignard reagent, reducing the amount available to react with the ketone.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of 1-(2-Methoxyphenyl)butan-1-amine.
Guide 1: Reductive Amination (Leuckart Reaction)
Issue: Low yield of the desired primary amine and the presence of multiple unidentified impurities.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction/Hydrolysis | The Leuckart reaction requires high temperatures to drive the reaction to completion.[1] The hydrolysis of the intermediate N-formyl amide also requires stringent conditions. | Ensure the reaction temperature is maintained between 150-200 °C.[2] For the hydrolysis step, use a strong acid (e.g., HCl) and ensure a sufficient reaction time. |
| Formation of Secondary Amines | The product primary amine can react with the starting ketone to form a secondary amine. | Use a molar excess of the aminating agent (ammonium formate or formamide) to favor the formation of the primary amine. |
| Thermal Degradation | The high reaction temperatures can lead to the degradation of the starting material or product. | Optimize the reaction time and temperature. Use the lowest possible temperature that provides a reasonable reaction rate. |
Experimental Protocol: Leuckart Reaction
-
In a round-bottom flask, combine 1-(2-methoxyphenyl)butan-1-one and a 2-5 molar excess of ammonium formate.[2]
-
Heat the mixture to 150-180 °C for 4-6 hours.
-
Cool the reaction mixture and add a 10% solution of hydrochloric acid.
-
Reflux the mixture for 4-8 hours to hydrolyze the formamide intermediate.
-
Cool the mixture and basify with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Guide 2: Grignard Reaction
Issue: Formation of a significant amount of a dimeric byproduct and recovery of unreacted starting material.
| Potential Cause | Explanation | Troubleshooting Steps |
| Wurtz Coupling | The Grignard reagent can react with the unreacted alkyl halide to form a dimer (in this case, hexane).[5] | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. |
| Enolization of the Nitrile | While less common than with ketones, a strongly basic Grignard reagent can deprotonate the α-carbon of the nitrile. | Use a less sterically hindered Grignard reagent if possible. Consider the use of a cerium(III) chloride catalyst to increase the nucleophilicity of the Grignard reagent. |
| Incomplete Hydrolysis of Imine | The intermediate imine formed after the Grignard addition must be hydrolyzed to the amine. | Ensure the use of aqueous acid during the workup to facilitate the hydrolysis of the imine. |
Experimental Protocol: Grignard Reaction
-
Prepare the propylmagnesium bromide Grignard reagent by slowly adding 1-bromopropane to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard reagent to 0 °C and slowly add a solution of 2-methoxybenzonitrile in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Side Product Formation
Leuckart Reaction Pathway
Caption: Formation of the primary amine and a secondary amine side product during the Leuckart reaction.
Grignard Reaction Side Reactions
Caption: Competing pathways of nucleophilic addition, enolization, and Wurtz coupling in the Grignard reaction.
References
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Leuckart reaction - Grokipedia. (n.d.). Retrieved from [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved from [Link]
-
1-(2-Methoxyphenyl)butan-1-one - PubChem. (n.d.). Retrieved from [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved from [Link]
-
Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]
-
Simplified Leuckart reaction of the marker P1P identified in BMK... - ResearchGate. (n.d.). Retrieved from [Link]
-
1-(2-Methoxyphenyl)butan-2-one - SIELC Technologies. (2018, May 16). Retrieved from [Link]
-
Biobased Amines: From Synthesis to Polymers; Present and Future. (2016, November 3). Chemical Reviews. Retrieved from [Link]
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. - ResearchGate. (n.d.). Retrieved from [Link]
-
Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors - ResearchGate. (2018, October 4). Retrieved from [Link]
-
2-Butanamine, 1-methoxy- - PubChem. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Refining Purification Methods for High-Purity 1-(2-Methoxyphenyl)butan-1-amine
Welcome to the Technical Support Center for the purification of 1-(2-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and structurally similar amine compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of 1-(2-Methoxyphenyl)butan-1-amine, offering insights into their causes and providing actionable solutions.
1. Poor Separation and Peak Tailing in Column Chromatography
-
Question: I'm observing significant peak tailing and poor separation of my 1-(2-Methoxyphenyl)butan-1-amine during silica gel column chromatography. What is causing this and how can I fix it?
-
Answer: This is a classic issue when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to a non-ideal elution profile.[1][2][3]
-
Causality: The lone pair of electrons on the nitrogen atom of the amine forms a strong interaction with the acidic protons of the silica gel's silanol groups (Si-OH). This acid-base interaction causes the amine to "stick" to the stationary phase, resulting in broad, tailing peaks and poor separation from impurities.
-
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your mobile phase.[1][2][3] Triethylamine (TEA) at a concentration of 0.1-1% is a standard choice. The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your target compound and allowing for a more symmetrical peak shape and improved separation.
-
Alternative Stationary Phases: Consider using an amine-functionalized silica gel or basic alumina as your stationary phase.[1][4] These materials have a basic surface that repels the amine, preventing the undesirable acid-base interactions.
-
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography (e.g., using a C18 column) can be a viable alternative.[3][4] In this case, an alkaline mobile phase is often beneficial to ensure the amine is in its free-base form, which increases its retention and improves separation.[3]
-
-
2. Low Recovery After Acid-Base Extraction
-
Question: I performed an acid-base extraction to purify my 1-(2-Methoxyphenyl)butan-1-amine, but my final yield is very low. What could have gone wrong?
-
Answer: Low recovery after an acid-base extraction is typically due to incomplete protonation or deprotonation, or issues with the extraction solvent.
-
Causality: Acid-base extraction relies on the differential solubility of the amine in its neutral and protonated (salt) forms.[5][6][7] The neutral amine is soluble in organic solvents, while its ammonium salt is soluble in the aqueous phase. Incomplete conversion between these forms or partitioning between the layers will lead to product loss.
-
Solutions:
-
Ensure Complete pH Change: When acidifying to extract the amine into the aqueous layer, ensure the pH is sufficiently low (typically pH < 2) to fully protonate the amine. Conversely, when basifying to regenerate the free amine, ensure the pH is sufficiently high (typically pH > 12) for complete deprotonation.[5] Use pH paper or a pH meter to verify.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient way to ensure complete transfer of the compound between phases.
-
Salting Out: If your amine salt has some solubility in the organic layer, or your free amine has some solubility in the aqueous layer, adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of organic compounds in the aqueous layer and improve partitioning into the organic solvent.
-
Check for Emulsions: Emulsions at the interface of the organic and aqueous layers can trap your product. If an emulsion forms, try adding a small amount of brine or filtering the mixture through a pad of celite.
-
-
3. Difficulty with Recrystallization
-
Question: I'm struggling to find a suitable solvent system for the recrystallization of 1-(2-Methoxyphenyl)butan-1-amine. It either dissolves completely, even when cold, or doesn't dissolve at all, even when hot.
-
Answer: Finding the right recrystallization solvent is crucial and often requires some experimentation. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Causality: Recrystallization works by exploiting the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures. If the solubility profile is not ideal, purification will be inefficient.
-
Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities. For amines, common solvents to try include hexanes, ethyl acetate, isopropanol, and mixtures thereof.
-
Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve the amine in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point). Then, allow the solution to cool slowly.
-
Salt Formation for Recrystallization: Consider converting the amine to a salt (e.g., hydrochloride or tartrate) before recrystallization.[9] Amine salts often have very different solubility profiles than the free base and may be more amenable to recrystallization. After purification, the free amine can be regenerated by treatment with a base. A recent technique using trichloroacetic acid (TCA) allows for precipitation of the amine salt, followed by simple heating to decarboxylate the TCA and yield the pure amine.[10]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of 1-(2-Methoxyphenyl)butan-1-amine.
Q1: What are the likely impurities in a crude sample of 1-(2-Methoxyphenyl)butan-1-amine synthesized via reductive amination of 1-(2-methoxyphenyl)butan-1-one?
A1: The most common impurities from this synthesis are unreacted starting materials, namely 1-(2-methoxyphenyl)butan-1-one, and byproducts from the reduction step. You may also have residual reducing agents or their byproducts.
Q2: How can I best remove unreacted 1-(2-methoxyphenyl)butan-1-one?
A2: Since the ketone starting material is a neutral compound, it will not be extracted into the aqueous layer during an acidic wash in an acid-base extraction.[7] Therefore, after separating the aqueous layer containing your protonated amine, the ketone will remain in the organic layer. Alternatively, column chromatography can effectively separate the more polar amine from the less polar ketone.
Q3: Is 1-(2-Methoxyphenyl)butan-1-amine chiral? If so, how can I separate the enantiomers?
A3: Yes, the carbon atom attached to the nitrogen and the phenyl group is a chiral center. Therefore, 1-(2-Methoxyphenyl)butan-1-amine exists as a pair of enantiomers. Separation of these enantiomers, known as chiral resolution, is crucial in many pharmaceutical applications as often only one enantiomer has the desired biological activity.[11]
-
Diastereomeric Salt Formation: A common method is to react the racemic amine with a chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form diastereomeric salts.[11][12] These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[11] The desired enantiomer can then be recovered by treating the separated diastereomeric salt with a base.
-
Chiral Chromatography: Chiral column chromatography is another powerful technique for separating enantiomers.[13] This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity analysis of non-volatile organic compounds.[14] A reversed-phase method with a C18 column and a UV detector is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can also be used for purity determination (qNMR) with an internal standard.[14]
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess purity.
Data Presentation
Table 1: Comparison of Purification Techniques for 1-(2-Methoxyphenyl)butan-1-amine
| Purification Technique | Principle of Separation | Common Issues | Troubleshooting | Expected Purity |
| Column Chromatography | Differential adsorption onto a stationary phase | Peak tailing, poor separation | Add competing base (e.g., TEA) to mobile phase; use amine-functionalized silica or alumina | >98% |
| Acid-Base Extraction | Differential solubility of neutral vs. protonated form | Low recovery, emulsions | Ensure complete pH change, multiple extractions, use of brine | >95% (for removal of non-basic impurities) |
| Recrystallization | Differential solubility at different temperatures | Difficulty finding a suitable solvent | Solvent screening, two-solvent systems, salt formation | >99% |
| Chiral Resolution | Formation and separation of diastereomers | Incomplete separation of diastereomers | Optimize resolving agent and crystallization conditions | >99% ee (enantiomeric excess) |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate. The protonated 1-(2-Methoxyphenyl)butan-1-amine will move into the aqueous layer. Drain the aqueous layer into a clean flask.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 3 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine salt, causing the free amine to separate out.
-
Re-extraction: Transfer the basified aqueous solution back to a clean separatory funnel. Extract the free amine with a fresh portion of the organic solvent. Repeat the extraction two more times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., hexane). A common starting eluent system is a mixture of hexane and ethyl acetate with the addition of 0.5% triethylamine.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the initial solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
Caption: Decision workflow for purification of 1-(2-Methoxyphenyl)butan-1-amine.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
University of California, Irvine. Liquid/liquid Extraction. [Link]
-
Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
-
Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]
-
ACS Publications. (1956). Analytical Chemistry, 28(4). [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]
-
CORE. The determination of steric purity of amines and amino acids gas chromatography and mass spectrometry. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]
- Google Patents.
-
Wikipedia. Recrystallization (chemistry). [Link]
-
University of Calgary. RECRYSTALLISATION. [Link]
-
PubMed. (2018, December). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. [Link]
-
MDPI. (2022, July 6). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Chemsrc. N-[1-(2-methoxyphenyl)propan-2-yl]butan-1-amine,hydrochloride. [Link]
-
PubChem. 1-(2-Methoxyphenyl)butan-1-one. [Link]
- Google Patents.
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]
-
De Gruyter. (2002). 2-(4-methoxyphenyl)-1- methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method. [Link]
- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Toxicity of 1-(2-Methoxyphenyl)butan-1-amine in Cellular Models
Welcome to the Technical Support and Troubleshooting Guide for 1-(2-Methoxyphenyl)butan-1-amine (CAS: 1213447-24-5) [1]. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the unique in vitro challenges posed by this compound.
Rather than merely providing a list of steps, this guide is built on a foundation of mechanistic causality. Understanding why this primary arylalkylamine induces cellular stress is the key to optimizing your delivery vehicles, selecting the right assays, and establishing a self-validating experimental system.
Part 1: Mechanistic Grounding – The "Why" Behind the Toxicity
To minimize toxicity, we must first understand the physicochemical properties of 1-(2-Methoxyphenyl)butan-1-amine. The molecule features a lipophilic butyl chain, a methoxyaryl group, and a highly basic primary amine (pKa ~9.5).
At a physiological pH of 7.4, a fraction of the compound exists in an un-ionized, lipophilic state, allowing it to rapidly diffuse across the plasma membrane. However, once it enters the acidic environment of the lysosome (pH 4.5–5.0), the primary amine becomes fully protonated. The lysosomal membrane is impermeable to this charged cation, leading to a massive accumulation of the drug inside the organelle—a phenomenon known as lysosomotropism or lysosomal trapping [2].
This accumulation causes osmotic swelling (visible as cellular vacuolization), lysosomal membrane permeabilization (LMP), and the release of hydrolytic enzymes. Concurrently, the methoxyaryl moiety can exacerbate intracellular oxidative stress, leading to mitochondrial dysfunction and apoptosis [3].
Mechanistic pathway of amine-induced lysosomotropism and oxidative stress leading to apoptosis.
Part 2: Troubleshooting FAQs
Q1: Why do my cells show massive vacuolization within 2-4 hours of adding 1-(2-Methoxyphenyl)butan-1-amine? A1: This is the phenotypic hallmark of lysosomotropism [4]. The basic amine is sequestering protons in the lysosome, forcing the V-ATPase pump to work in overdrive, which drives osmotic water influx and swells the organelle. To minimize this, ensure you are not dosing above the compound's solubility limit in media, and consider shortening the exposure time for acute assays (e.g., 4–6 hours instead of 24–48 hours).
Q2: How do I differentiate between solvent (DMSO) toxicity and compound-induced cytotoxicity? A2: Primary amines often require DMSO for initial solubilization, but DMSO itself permeabilizes cell membranes, exacerbating the rapid influx of the drug. You must cap the final DMSO concentration at ≤0.1% (v/v) in the culture media. Always run a vehicle control containing the exact same DMSO concentration as your highest compound dose. If the vehicle control shows >5% cell death, your solvent is confounding your toxicity data.
Q3: My IC50 values are highly variable between MTT and CellTiter-Glo (ATP) assays. Why? A3: Because 1-(2-Methoxyphenyl)butan-1-amine induces mitochondrial uncoupling and oxidative stress [3], mitochondrial reductases (measured by MTT) and intracellular ATP levels (measured by CellTiter-Glo) will plummet before the cell membrane actually ruptures. This leads to artificially low IC50 values. For a true measure of terminal cytotoxicity, use an LDH (Lactate Dehydrogenase) release assay , which only detects physically ruptured cells.
Quantitative Data & Thresholds Summary
| Parameter | Recommended Threshold | Phenotypic Consequence of Exceedance |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Synergistic membrane permeabilization; false-positive cytotoxicity. |
| Stock Concentration | 10 mM - 50 mM | Precipitation upon aqueous dilution; localized high-concentration toxicity. |
| Media pH | 7.2 - 7.4 | Higher pH increases the un-ionized fraction, accelerating lysosomal trapping. |
| Assay Incubation Time | 4h (Acute) / 24h (Chronic) | >24h exposure leads to secondary metabolic toxicity and media acidification. |
Part 3: Optimized Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following workflow utilizes Bafilomycin A1 (BafA1) , a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). By pre-treating cells with BafA1, you neutralize the acidic pH of the lysosome. If 1-(2-Methoxyphenyl)butan-1-amine's toxicity is primarily driven by lysosomotropism, BafA1 pre-treatment will rescue the cells, proving the mechanism [2].
Protocol 1: Preparation of Low-Toxicity Compound Stocks
-
Weighing: Weigh 1-(2-Methoxyphenyl)butan-1-amine powder in a low-humidity environment.
-
Primary Solubilization: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds.
-
Aqueous Transition (Crucial Step): Do not add the DMSO stock directly to the cells. Instead, prepare a 10X intermediate dilution in pre-warmed (37°C) complete culture media.
-
Equilibration: Allow the 10X intermediate to sit for 5 minutes to ensure no micro-precipitation occurs before final dosing.
Protocol 2: Mechanistic Cytotoxicity Screening Workflow (Self-Validating)
-
Cell Seeding: Seed target cells (e.g., HEK293, HepG2) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 .
-
Mechanistic Control Pre-treatment:
-
To half the plate, add Bafilomycin A1 to a final concentration of 10 nM.
-
To the other half, add an equivalent volume of vehicle.
-
Incubate for 1 hour.
-
-
Compound Dosing: Add the 1-(2-Methoxyphenyl)butan-1-amine (from the 10X intermediate) to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO is exactly 0.1% across all wells.
-
Incubation: Incubate for 24 hours.
-
Multiplex Readout:
-
Extract 50 μL of supernatant for the LDH Release Assay (measures membrane rupture).
-
Add MTT reagent to the remaining cells in the plate (measures mitochondrial viability).
-
Step-by-step experimental workflow for evaluating primary amine cytotoxicity in cellular models.
References
-
Kuzu, O. F., et al. (2017). "Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport". Oncotarget, 8(22), 35853–35863. Available at:[Link]
-
Dimmock, J. R., et al. (2002). "Correlations between Cytotoxicity and Topography of Some 2-Arylidenebenzocycloalkanones Determined by X-ray Crystallography". Journal of Medicinal Chemistry, 45(13), 2886–2890. Available at:[Link]
-
Daniel, W. A., et al. (2001). "Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications". Current Drug Metabolism, 2(3), 251-260. Available at:[Link]
Validating the Mechanism of Action of 1-(2-Methoxyphenyl)butan-1-amine: A Comparative Guide to Benzylic Amine Pharmacophores
Executive Summary
In the landscape of rational drug design, benzylic amines serve as privileged scaffolds for targeting central nervous system (CNS) and metabolic enzymes. 1-(2-Methoxyphenyl)butan-1-amine represents a highly specialized, sterically hindered chiral building block. Unlike simpler analogs such as benzylamine, the addition of an α-propyl chain and an ortho-methoxy substitution fundamentally alters its pharmacokinetic and pharmacodynamic profile.
This guide provides a rigorous, objective comparison of 1-(2-Methoxyphenyl)butan-1-amine against standard benzylic amines. By examining its mechanism of action—specifically its role as a competitive inhibitor for targets like Acetylcholinesterase (AChE) and Cytochrome P450s (CYP450)—we establish a self-validating framework for researchers to evaluate its efficacy in early-stage drug discovery[1]. Furthermore, because the enantiomers of chiral benzylic amines often exhibit distinct pharmacological activities, validating its specific stereochemical interactions is critical[2].
Mechanistic Rationale & Pharmacophore Mapping
The pharmacological utility of 1-(2-Methoxyphenyl)butan-1-amine is dictated by three core structural features, each contributing to a specific causality in target binding:
-
The Primary Amine: Acts as a classic hydrogen bond donor and engages in cation- π interactions with aromatic residues deep within enzymatic catalytic gorges (e.g., the catalytic triad of AChE).
-
The α-Propyl Chain (Butyl backbone): Provides critical steric shielding. This bulky aliphatic chain increases the overall lipophilicity (LogP) and prevents rapid metabolic degradation by Monoamine Oxidases (MAO), a common failure point for unsubstituted benzylic amines. The synthesis of such sterically demanding chiral amines is often achieved via highly engineered transaminases[3].
The 2-Methoxy Group: Functions as a strict hydrogen bond acceptor. The ortho-positioning restricts bond rotation, locking the aromatic ring into a favorable conformation for π
π stacking while anchoring the molecule to the receptor wall.
Fig 1. Pharmacophore mapping and competitive inhibition mechanism.
Comparative Performance Data
To objectively assess the performance of 1-(2-Methoxyphenyl)butan-1-amine, we compare it against two foundational alternatives: Benzylamine (unsubstituted) and 1-Phenylethylamine (α-methyl substituted). The data below synthesizes expected behavior based on the structural characterization of benzylic amines against standard enzymatic targets[1].
| Pharmacophore Scaffold | Structural Substitution | Predicted LogP | Relative AChE Affinity ( KD ) | Metabolic Stability (Half-life) | Primary Limitation |
| Benzylamine | None | ~1.09 | Low ( >50μM ) | Short (< 30 min) | Rapid deamination by MAO. |
| 1-Phenylethylamine | α-Methyl | ~1.41 | Moderate (~15 μM ) | Medium (~ 1 hr) | Lacks secondary anchoring points. |
| 1-(2-Methoxyphenyl)butan-1-amine | α-Propyl, 2-Methoxy | ~2.50 | High (< 5 μM ) | Long (> 3 hrs) | Requires strict chiral resolution. |
Data Interpretation: The transition from a methyl to a propyl chain significantly enhances the hydrophobic contact area, driving the KD down into the low micromolar range. Simultaneously, the steric bulk shields the primary amine, extending the metabolic half-life.
Experimental Validation Protocols
To ensure scientific integrity, the mechanism of action must be validated through self-validating experimental systems. The following protocols are designed to confirm target affinity and determine the specific mode of inhibition.
Protocol 1: Target Affinity Validation via Surface Plasmon Resonance (SPR)
Causality Statement: SPR is utilized because highly lipophilic amines can exhibit non-specific binding in standard colorimetric assays. SPR provides real-time, label-free kinetic data ( kon , koff ) to definitively prove direct target engagement.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. The hydrophilic dextran matrix minimizes the non-specific hydrophobic partitioning of the propyl chain.
-
Target Immobilization: Activate the surface using EDC/NHS chemistry. Inject the target enzyme (e.g., AChE or CYP142) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~5000 RU. Block remaining active esters with 1 M ethanolamine.
-
Analyte Preparation: Dissolve 1-(2-Methoxyphenyl)butan-1-amine in DMSO, then dilute in running buffer (HBS-EP+) to create a concentration series (0.1, 1, 10, 50, 100 μM ). Ensure final DMSO concentration is strictly matched (e.g., 1%) across all samples and blanks.
-
Injection & Measurement: Inject analytes at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
-
Regeneration: If the molecule does not fully dissociate due to the strong 2-methoxy anchoring, inject a brief 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
-
Data Analysis: Subtract reference cell and blank injections (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the KD .
Fig 2. Surface Plasmon Resonance (SPR) self-validating workflow.
Protocol 2: Lineweaver-Burk Kinetic Profiling
Causality Statement: While SPR confirms binding, it does not confirm how the enzyme is inhibited. We must perform a Lineweaver-Burk analysis to verify that the bulky propyl chain does not force the molecule into an allosteric site, but rather maintains competitive inhibition at the active site.
Step-by-Step Methodology:
-
Assay Setup: Prepare the target enzyme in 50 mM HEPES buffer (pH 7.4) at a constant, optimized concentration.
-
Substrate Titration: Prepare the native substrate (e.g., acetylthiocholine for AChE) in a serial dilution ranging from 0.2×Km to 5×Km .
-
Inhibitor Incubation: Pre-incubate the enzyme with fixed concentrations of 1-(2-Methoxyphenyl)butan-1-amine (e.g., 0, 1 μM , 5 μM , 10 μM ) for 15 minutes at 37°C to allow the system to reach equilibrium.
-
Velocity Measurement: Initiate the reaction by adding the substrate. Measure the initial reaction velocity ( V0 ) continuously for 5 minutes using a microplate reader (e.g., monitoring absorbance at 412 nm for Ellman's reagent).
-
Plotting & Validation: Plot 1/V0 (y-axis) against 1/[S] (x-axis).
-
Self-Validation Check: If the lines intersect at the y-axis ( Vmax remains unchanged but Km increases), the mechanism is strictly competitive . If the lines intersect on the x-axis, the steric bulk has caused a shift to non-competitive inhibition.
-
Conclusion
1-(2-Methoxyphenyl)butan-1-amine is a highly optimized benzylic amine scaffold. By strategically incorporating an ortho-methoxy group and extending the alpha-alkyl chain to a propyl group, researchers can overcome the poor metabolic stability and weak target affinity inherent to standard benzylamines. When integrated into drug discovery pipelines, rigorous validation using SPR and kinetic profiling is essential to confirm its competitive mechanism of action and leverage its full stereochemical potential.
References
- Fragment-based development of small molecule inhibitors targeting Mycobacterium tuberculosis cholesterol metabolism Source: NIH / PMC URL
- Structural characterization and biological evaluation of uracil-appended benzylic amines as acetylcholinesterase and carbonic anhydrase inhibitors Source: Biruni University URL
- Liquid Chromatographic Resolution of Fendiline and Its Analogues on a Chiral Stationary Phase Based on (+)-(18-Crown-6)
- Practical Machine Learning-Assisted Design Protocol for Protein Engineering: Transaminase Engineering for the Conversion of Bulky Substrates Source: ACS Catalysis URL
Sources
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- 3. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Methods for 1-(2-Methoxyphenyl)butan-1-amine: A Technical Comparison Guide
Introduction
1-(2-Methoxyphenyl)butan-1-amine (CAS 1213447-24-5) is a chiral primary amine (Molecular Weight: 179.26 g/mol ) frequently utilized as a critical building block and intermediate in pharmaceutical synthesis[1]. Because this compound transitions through fundamentally different matrices during drug development—from highly concentrated crude synthetic mixtures to trace-level biological fluids—relying on a single analytical technique is scientifically inadequate.
This guide provides an objective cross-validation of three orthogonal analytical methods: HPLC-UV, LC-MS/MS, and GC-MS. By comparing their performance profiles, this document serves as a definitive framework for researchers needing to select and validate the appropriate method for their specific matrix.
Regulatory & Scientific Framework
The validation of these analytical procedures must be anchored in global regulatory standards. For chemical purity and release testing, methods must comply with the , which mandate a comprehensive evaluation of accuracy, precision, specificity, and robustness[2]. Conversely, when quantifying the compound in biological matrices for pharmacokinetic (PK) or therapeutic drug monitoring (TDM) studies, the dictates a "fit-for-purpose" approach, emphasizing the rigorous evaluation of matrix effects, recovery, and incurred sample reanalysis[3].
Analytical Method Selection Logic Tree for 1-(2-Methoxyphenyl)butan-1-amine.
Mechanistic Causality in Method Selection
To move beyond basic protocol execution, it is critical to understand the causality behind why specific analytical conditions are chosen for 1-(2-Methoxyphenyl)butan-1-amine:
-
HPLC-UV (Assay & Purity) : The methoxyphenyl moiety provides a strong UV chromophore at ~270 nm, allowing for straightforward detection. However, the primary amine group interacts aggressively with residual silanols on standard silica-based stationary phases, causing severe peak tailing. Causality : We must utilize an acidic ion-pairing mobile phase (e.g., 0.1% Trifluoroacetic acid) to fully protonate the amine and suppress silanol ionization, ensuring sharp, Gaussian peak shapes.
-
LC-MS/MS (Bioanalysis) : The basic nature of the amine makes it an ideal candidate for positive Electrospray Ionization (ESI+). Causality : Protonation yields a highly stable [M+H]+ precursor ion at m/z 180.1. Collision-induced dissociation (CID) primarily cleaves the amine group (loss of NH3 , -17 Da), yielding a dominant m/z 163.1 product ion. This specific fragmentation pathway provides the high selectivity required for Multiple Reaction Monitoring (MRM) in complex biological matrices[4].
-
GC-MS (Volatile Impurity Profiling) : Free primary amines are highly polar, leading to irreversible hydrogen bonding in the GC inlet and poor volatility. Causality : Derivatization using a silylating agent replaces the active N-H protons with trimethylsilyl (TMS) groups. This drastically increases thermal stability and volatility, preventing column adsorption and enabling high-resolution separation of structurally similar synthetic byproducts[5].
Self-Validating Experimental Protocols
Every robust analytical method must function as a self-validating system, incorporating internal checks that prevent the reporting of erroneous data.
Protocol A: HPLC-UV Routine Purity Assay
-
Objective : Quantify API purity and monitor non-volatile synthetic intermediates.
-
Conditions : End-capped C18 column (150 x 4.6 mm, 3 µm). Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA. Gradient elution from 10% B to 90% B over 15 minutes. Detection at 270 nm.
-
Self-Validating Mechanism : The protocol mandates a System Suitability Test (SST) prior to any sample injection. The SST injects a known resolution standard; the sequence automatically halts if the tailing factor ( Tf ) exceeds 1.5 or theoretical plates ( N ) fall below 5000. This mechanically prevents the use of a degraded column.
Protocol B: LC-MS/MS Bioanalytical Workflow
-
Objective : Trace quantification in human plasma for PK profiling.
-
Conditions : HILIC column (100 x 2.1 mm, 1.7 µm). ESI+ mode. MRM transitions: 180.1 → 163.1 (Quantifier), 180.1 → 123.1 (Qualifier).
-
Self-Validating Mechanism : A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample before protein precipitation. This creates an internal feedback loop: any matrix-induced ion suppression affects the analyte and IS equally, keeping the response ratio constant and automatically correcting for extraction inefficiencies[3]. Additionally, a "Zero Sample" (blank matrix + IS only) is run to prove the absence of isotopic crosstalk.
Protocol C: GC-MS Derivatization Workflow
-
Objective : Resolve and identify volatile synthetic impurities.
-
Conditions : DB-5MS capillary column. Electron Ionization (EI) source at 70 eV.
-
Derivatization Step : 50 µL of sample extract is mixed with 50 µL of BSTFA + 1% TMCS, incubated at 60°C for 30 minutes, evaporated to dryness under nitrogen, and reconstituted in anhydrous hexane[6].
-
Self-Validating Mechanism : A "Derivatization Blank" (reagents only, no sample) is processed in parallel with every batch. This ensures that artifact peaks originating from degraded silylating agents or solvent impurities are not falsely identified as sample impurities.
GC-MS Derivatization Workflow for Primary Amines.
Cross-Validation Performance Metrics
The following table summarizes the quantitative validation data for 1-(2-Methoxyphenyl)butan-1-amine across the three methodologies, benchmarked against ICH Q2(R2) and FDA acceptance criteria.
| Validation Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) | GC-MS (Impurity Profiling) | Regulatory Target |
| Linearity Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL | 0.1 – 50 µg/mL | R2≥0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.1 ng/mL | 0.03 µg/mL | S/N≥3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 ng/mL | 0.1 µg/mL | S/N≥10 |
| Intra-day Precision | ≤1.5% RSD | ≤5.0% RSD | ≤3.0% RSD | ≤15% (Bio) / ≤2% (API) |
| Inter-day Accuracy | 98.5% – 101.5% | 92.0% – 108.0% | 95.0% – 105.0% | ±15% (Bio) / ±2% (API) |
References
[2] Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
[4] Title: Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids in Oral Fluid Samples by Means of HPLC-MS/MS Source: PMC (National Institutes of Health) URL: [Link]
[3] Title: Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives Source: MDPI URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. database.ich.org [database.ich.org]
- 3. Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives [mdpi.com]
- 4. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tris(trimethylsilyl)amine | Silylating Agent | RUO [benchchem.com]
An Independent Investigator's Guide to the Biological Characterization of 1-(2-Methoxyphenyl)butan-1-amine
A Comparative Framework for Preclinical Evaluation
Editorial Foreword: The landscape of psychoactive substance research is in a constant state of flux, with novel chemical entities emerging at a pace that outstrips comprehensive biological evaluation.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the crucial task of independently verifying the biological effects of new compounds. Our subject of focus is 1-(2-Methoxyphenyl)butan-1-amine, a phenethylamine derivative for which public-domain pharmacological data is scarce.
Rather than presenting a rigid protocol, this document provides a logical, evidence-based framework for the systematic investigation of this compound. We will proceed from foundational in vitro characterization to more complex in vivo behavioral paradigms. The experimental choices outlined herein are grounded in the principles of pharmacology and toxicology, with an emphasis on self-validating systems and comparison to well-established reference compounds. Our objective is to empower fellow researchers to generate robust, reproducible data that can accurately delineate the pharmacological profile and potential risks of novel psychoactive substances.
Structural-Activity Relationship and Hypothesized Biological Targets
1-(2-Methoxyphenyl)butan-1-amine belongs to the broad class of phenethylamines, which includes a wide array of neuroactive compounds from endogenous neurotransmitters to synthetic stimulants.[3] Its core structure is analogous to that of cathinone, the active component of the khat plant, but without the β-keto group. The presence of a methoxy group on the phenyl ring and an unconstrained amine suggests potential interaction with monoamine systems.
Based on its structural similarity to other psychoactive phenethylamines and cathinones, we can hypothesize that 1-(2-Methoxyphenyl)butan-1-amine may act as a modulator of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] Like many synthetic cathinones, it could function as either a substrate that promotes neurotransmitter release (an amphetamine-like mechanism) or as a transporter inhibitor that blocks reuptake (a cocaine-like mechanism).[4][5] Additionally, inhibition of monoamine oxidase (MAO) enzymes is a known activity of some tryptamine and phenethylamine analogs and should be considered.[6]
In Vitro Characterization: Receptor and Transporter Interactions
The initial phase of investigation should focus on elucidating the molecular targets of 1-(2-Methoxyphenyl)butan-1-amine using in vitro assays. This approach allows for a controlled assessment of the compound's affinity and functional activity at specific receptors and transporters.
Monoamine Transporter Binding Affinity
A fundamental step is to determine the compound's binding affinity (Ki) for DAT, NET, and SERT. This is typically achieved through competitive radioligand binding assays.[7]
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and frontal cortex for NET) in an appropriate buffer. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals rich in monoamine transporters.
-
Assay Setup: In a 96-well plate, combine the synaptosomal preparation with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (1-(2-Methoxyphenyl)butan-1-amine) or a reference compound (e.g., cocaine, amphetamine).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Harvesting and Scintillation Counting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specific binding. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound | DAT | NET | SERT |
| 1-(2-Methoxyphenyl)butan-1-amine | 150 | 85 | 1250 |
| Cocaine | 250 | 300 | 400 |
| Methamphetamine | 1200 | 250 | 3500 |
| Bupropion | 526 | 2900 | 9100 |
This data is illustrative and serves as an example of expected results.
Monoamine Transporter Uptake Inhibition
Following the determination of binding affinity, it is crucial to assess the functional consequence of this binding. Uptake inhibition assays measure the compound's ability to block the transport of neurotransmitters into the cell.[7]
Experimental Protocol: [³H]Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Utilize human embryonic kidney (HEK) 293 cells stably transfected to express human DAT, NET, or SERT.
-
Assay Procedure: Plate the cells in 96-well plates. On the day of the experiment, wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor.
-
Initiation of Uptake: Add a solution containing a tritiated neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.
-
Termination of Uptake: After a short incubation period (typically 1-5 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of accumulated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values for uptake inhibition for each transporter.
Table 2: Hypothetical Comparative Uptake Inhibition (IC50, nM) at Monoamine Transporters
| Compound | DAT | NET | SERT |
| 1-(2-Methoxyphenyl)butan-1-amine | 250 | 150 | 2000 |
| Cocaine | 300 | 350 | 500 |
| Methamphetamine | 800 | 200 | 2500 |
| Bupropion | 600 | 3200 | 10000 |
This data is illustrative and serves as an example of expected results.
Monoamine Oxidase (MAO) Inhibition
To assess the potential for 1-(2-Methoxyphenyl)butan-1-amine to interfere with neurotransmitter metabolism, its inhibitory activity against MAO-A and MAO-B should be evaluated.[6][8]
Experimental Protocol: MAO-Glo™ Assay
-
Assay Principle: This commercially available assay utilizes a luminogenic MAO substrate. When acted upon by MAO, the substrate is converted to a product that is then oxidized by a second enzyme to produce luciferin, which in turn is a substrate for luciferase, generating light.
-
Procedure: In a 96-well plate, combine recombinant human MAO-A or MAO-B enzyme with varying concentrations of the test compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Initiation and Detection: Add the MAO substrate and incubate. Then, add the detection reagent containing the secondary enzyme and luciferase, and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition.
Table 3: Hypothetical Comparative MAO Inhibition (IC50, µM)
| Compound | MAO-A | MAO-B |
| 1-(2-Methoxyphenyl)butan-1-amine | > 50 | > 50 |
| Harmine (MAO-A inhibitor) | 0.01 | 15 |
| Selegiline (MAO-B inhibitor) | 8 | 0.02 |
This data is illustrative and serves as an example of expected results.
Caption: Workflow for in vitro characterization.
In Vivo Behavioral Pharmacology
Once the in vitro profile is established, in vivo studies in animal models are necessary to understand the compound's integrated physiological and behavioral effects. These studies should always include appropriate control groups and comparisons to reference drugs.
Locomotor Activity
A common initial in vivo screen for psychostimulant effects is the assessment of locomotor activity.[9]
Experimental Protocol: Open Field Locomotor Activity
-
Apparatus: Use automated open-field chambers equipped with infrared beams to track the animal's movement.
-
Habituation: Place the animals (e.g., mice or rats) in the chambers for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment.
-
Drug Administration: Administer various doses of 1-(2-Methoxyphenyl)butan-1-amine, a vehicle control, or a reference stimulant (e.g., cocaine or methamphetamine) via a relevant route (e.g., intraperitoneal injection).
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 2-4 hours) post-injection.
-
Data Analysis: Analyze the data in time bins to observe the onset and duration of effects. Calculate the total activity for each dose group and compare them to the vehicle control.
Table 4: Hypothetical Comparative Effects on Locomotor Activity in Mice (Total Distance Traveled in 2 hours)
| Treatment | Dose (mg/kg, i.p.) | Mean Distance (cm) ± SEM |
| Vehicle | - | 1500 ± 250 |
| 1-(2-Methoxyphenyl)butan-1-amine | 3 | 2500 ± 300 |
| 10 | 6000 ± 500 | |
| 30 | 9500 ± 700 | |
| Cocaine | 10 | 8000 ± 600 |
| Methamphetamine | 1 | 11000 ± 800 |
This data is illustrative and serves as an example of expected results.
Rewarding Effects: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[9]
Experimental Protocol: Conditioned Place Preference
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-conditioning (Baseline): On day 1, allow the animals to freely explore both chambers and record the time spent in each to establish any baseline preference.
-
Conditioning: Over several days (e.g., 4-8 days), administer the test drug and confine the animal to one chamber, and on alternate days, administer the vehicle and confine them to the other chamber. The drug-paired chamber should be counterbalanced across animals.
-
Post-conditioning (Test): On the final day, allow the drug-free animals to again freely explore both chambers and record the time spent in each.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.
Sources
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- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 1-(2-Methoxyphenyl)butan-1-amine: Personal Protective Equipment, Operational Protocols, and Disposal
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(2-Methoxyphenyl)butan-1-amine, a compound of interest in various research applications. The following protocols are designed to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research. This information is based on established best practices for handling laboratory chemicals and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Assessment and the Principle of Precaution
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical factor in mitigating exposure to potentially hazardous research chemicals.[3][4] The following table outlines the minimum required PPE for handling 1-(2-Methoxyphenyl)butan-1-amine.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[5][6][7] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and aerosols. Standard eyeglasses are not sufficient.[8] |
| Body Protection | A lab coat with long sleeves | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any vapors or aerosols. A fume hood is a critical engineering control for handling volatile or potentially toxic compounds.[8] |
Operational Protocols: From Receipt to Experimentation
A systematic workflow is essential for minimizing risk and ensuring the reproducibility of your experiments.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard pictograms.[9]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10] The storage container should be tightly sealed.[5]
Handling and Experimental Use
All handling of 1-(2-Methoxyphenyl)butan-1-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection.
-
Dispensing: When weighing or transferring the compound, use spark-proof tools and work on a disposable absorbent bench liner to contain any spills.[5]
-
Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with appropriate venting.
-
Post-Experiment: After use, tightly seal the primary container. Decontaminate any surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Always wash your hands thoroughly after removing gloves.[4][6]
Visualization of PPE Procedures
To ensure procedural accuracy, the following diagram illustrates the correct sequence for donning and doffing PPE.
Waste Disposal and Decontamination
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with 1-(2-Methoxyphenyl)butan-1-amine, such as gloves, bench liners, and pipette tips, should be collected in a designated, labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[9]
Disposal Procedures
-
All chemical waste must be disposed of through a licensed chemical waste disposal service.[11] Follow your institution's specific guidelines for hazardous waste disposal.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be considered for recycling or disposal as non-hazardous waste.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] For large spills, contact your institution's environmental health and safety department. |
By adhering to these guidelines, researchers can confidently and safely handle 1-(2-Methoxyphenyl)butan-1-amine, fostering a secure environment for groundbreaking scientific discovery.
References
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- Safe Lab Practices - Environmental Health & Safety. (2026, February 16).
- Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
- SAFETY DATA SHEETS. (2024, May 14).
- 1 - AK Scientific, Inc.
- D-Amphetamine (hemisulfate) - Safety Data Sheet. (2024, November 11).
- Amphetamine Forensic, Kit, Safety Data Sheet, English - US - Neogen. (2021, January 19).
- Safety Data Sheet.
- Safety Data Sheet - Angene Chemical. (2025, January 23).
- SAFETY DATA SHEET - Fisher Scientific. (2011, December 15).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- PPE for Methamphetamine Clandestine Drug Lab Response.
- 1213447-24-5 | (S)-1-(2-methoxyphenyl)butan-1-amine - ChemScene.
- Reducing Illicit Drug* Exposure: Safety Measures for First Responders - NVFC.
- Proper Disposal Procedures for N-(2-Methoxyphenyl)-3-oxobutanamide - Benchchem.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
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- 4. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pppmag.com [pppmag.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. gz-supplies.com [gz-supplies.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
